Product packaging for gamma-Terpineol(Cat. No.:CAS No. 586-81-2)

gamma-Terpineol

Numéro de catalogue: B1199165
Numéro CAS: 586-81-2
Poids moléculaire: 154.25 g/mol
Clé InChI: NNRLDGQZIVUQTE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

gamma-Terpineol (CAS 586-81-2) is a high-purity, monocyclic monoterpene tertiary alcohol used as a reference standard in analytical method development, validation, and Quality Control (QC) applications during drug synthesis and formulation, ensuring traceability against pharmacopeial standards (USP/EP) . This compound is a naturally occurring monoterpenoid found in various plant species and is recognized for its significant research value in studying biointerfaces and its multifaceted biological activities . In biophysical research, this compound is utilized to investigate drug-lipid interactions, particularly with model biointerfaces like cellular membranes and liposomes. Studies on Langmuir monolayers demonstrate that this compound incorporates into lipid films, altering their thermodynamic, rheological, and morphological properties. Its effects are lipid-specific, expanding monolayers of DPPC (a model for erythrocyte membranes) and DPPE (a model for bacterial membranes), while also significantly impacting the compressibility and structure of cholesterol-containing monolayers, suggesting its mechanism involves modulating membrane fluidity and organization . Beyond its interaction with biomembranes, this compound exhibits notable bioactivity in pharmacological assays. Research on human hepatoma BEL-7402 cells shows that it suppresses cell proliferation in a dose-dependent manner and induces apoptosis, as evidenced by characteristic morphological changes, cell cycle arrest at G1 or S phase, and the appearance of a DNA ladder pattern, indicating its potential as an anticancer agent . The compound is also reported to possess microbicide properties . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers can leverage this compound for its applications in membrane biophysics, cancer research, and as a critical analytical standard in pharmaceutical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B1199165 gamma-Terpineol CAS No. 586-81-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-methyl-4-propan-2-ylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRLDGQZIVUQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCC(CC1)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060416
Record name gamma-Terpineol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Terpineol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036993
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

218.00 to 219.00 °C. @ 760.00 mm Hg
Record name gamma-Terpineol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036993
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly
Record name gamma-Terpineol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036993
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

586-81-2
Record name γ-Terpineol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=586-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Terpineol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 1-methyl-4-(1-methylethylidene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name gamma-Terpineol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-(1-methylethylidene)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .GAMMA.-TERPINEOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PH9U7XEWS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name gamma-Terpineol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036993
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

68 - 70 °C
Record name gamma-Terpineol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036993
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

gamma-Terpineol natural occurrence in Cinnamomum

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Occurrence and Analysis of γ-Terpineol in the Genus Cinnamomum

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of the monoterpenoid alcohol, γ-terpineol (gamma-terpineol), in the Cinnamomum genus. It details the biosynthetic pathways leading to its formation, summarizes the available quantitative data, and provides in-depth experimental protocols for its extraction and analysis. This document is intended to serve as a valuable resource for researchers investigating the chemical composition of Cinnamomum essential oils and for professionals in drug development exploring the potential of specific terpenoids.

Biosynthesis of γ-Terpineol

Terpenoids, including the monoterpenoid γ-terpineol, are a vast class of secondary metabolites synthesized in plants. The fundamental building blocks for all terpenoids are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] In higher plants, two distinct pathways produce these precursors in different cellular compartments.[2]

  • The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway is primarily responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30).[3][4]

  • The Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, the MEP pathway synthesizes the precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40).[2][5]

As γ-terpineol is a monoterpenoid, its biosynthesis originates from the MEP pathway. This pathway begins with the condensation of pyruvate and D-glyceraldehyde-3-phosphate (GAP).[1] Through a series of enzymatic reactions, IPP and DMAPP are formed. The enzyme geranyl diphosphate synthase (GPPS) then catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to yield geranyl diphosphate (GPP), the direct C10 precursor to all monoterpenes.[1] Finally, a specific monoterpene synthase (TPS) acts upon GPP, catalyzing a complex cyclization reaction to form γ-terpineol.

G_Terpineol_Biosynthesis Figure 1: Biosynthesis of γ-Terpineol via the MEP Pathway cluster_plastid Plastid Pyruvate Pyruvate MEP_Pathway MEP Pathway (7 Steps) Pyruvate->MEP_Pathway GAP D-Glyceraldehyde-3-Phosphate GAP->MEP_Pathway IPP IPP MEP_Pathway->IPP DMAPP DMAPP MEP_Pathway->DMAPP GPPS GPPS IPP->GPPS DMAPP->GPPS GPP Geranyl Diphosphate (GPP) TPS Terpene Synthase (TPS) GPP->TPS gTerpineol γ-Terpineol GPPS->GPP TPS->gTerpineol

Figure 1: Biosynthesis of γ-Terpineol via the MEP Pathway

Natural Occurrence of γ-Terpineol in Cinnamomum

A review of scientific literature focusing on the chemical composition of essential oils from various Cinnamomum species reveals that γ-terpineol is not a commonly reported or abundant constituent. While its isomer, α-terpineol, is frequently identified, γ-terpineol is often absent or present in trace amounts that fall below the limit of quantification.

The following table summarizes the findings from comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) analyses of several Cinnamomum species.

Cinnamomum SpeciesPlant Part AnalyzedFinding on γ-TerpineolReference
C. verumBark0 ppm[6]
C. verumBarkNot Reported[5]
C. burmanniiBark & Leaves"Terpineol" reported (isomer not specified)[3]
C. cassiaBarkNot Reported[7]
C. longepaniculatumLeavesNot Reported (α-terpineol was found)[8]
C. zeylanicumBarkNot Reported[9]

This table indicates that while the essential oils of Cinnamomum are extensively studied, γ-terpineol is rarely identified as a component.

Experimental Protocols

The extraction and identification of terpenoids from Cinnamomum species involve two primary stages: the extraction of the volatile essential oil from the plant matrix and the subsequent analytical separation and identification of its chemical constituents.

Extraction of Essential Oil

Hydrodistillation and steam distillation are the most prevalent methods for extracting essential oils from Cinnamomum bark, leaves, and twigs.[10] These methods are effective for isolating volatile compounds without the use of organic solvents.

Generalized Protocol for Hydrodistillation:

  • Sample Preparation: Collect fresh or shade-dried plant material (e.g., bark). Grind the material into a coarse powder (e.g., 20-40 mesh) to increase the surface area for efficient extraction.

  • Apparatus Setup: Assemble a Clevenger-type apparatus. Place a precisely weighed amount of the powdered plant material (e.g., 50 g) into a large round-bottom flask.

  • Distillation: Add distilled water to the flask, ensuring the plant material is fully submerged (a common solid-to-liquid ratio is 1:10 w/v).

  • Heating: Heat the flask using a heating mantle. The mixture is brought to a boil, and the resulting steam, carrying the volatile essential oils, rises. The distillation process is typically carried out for 3-4 hours at a controlled temperature (e.g., 100°C).

  • Condensation: The steam-oil vapor mixture passes into a condenser, where it cools and liquefies.

  • Separation: The condensed liquid collects in the separator of the Clevenger apparatus. As the essential oil is generally immiscible with and less dense than water, it forms a distinct layer on top, which can be physically separated.

  • Drying and Storage: Collect the oil and treat it with a small amount of anhydrous sodium sulfate to remove any residual water. Store the final essential oil in a sealed, dark glass vial at 4°C to prevent degradation.

Extraction_Workflow Figure 2: General Workflow for Essential Oil Extraction plant_material 1. Plant Material (e.g., Cinnamomum Bark) grinding 2. Grinding/Powdering plant_material->grinding distillation 3. Hydrodistillation (Heating with Water) grinding->distillation condensation 4. Condensation (Cooling Vapor) distillation->condensation Steam + Volatiles separation 5. Phase Separation (Oil from Water) condensation->separation Liquid Distillate drying 6. Drying (Anhydrous Na₂SO₄) separation->drying storage 7. Purified Essential Oil (Store at 4°C) drying->storage

Figure 2: General Workflow for Essential Oil Extraction
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold-standard technique for separating and identifying the individual volatile components within an essential oil.

Generalized Protocol for GC-MS Analysis:

  • Sample Preparation: Dilute the extracted essential oil in an appropriate volatile solvent (e.g., hexane or dichloromethane) to a concentration suitable for injection (e.g., 1% v/v).

  • Injection: Inject a small volume of the diluted sample (e.g., 1 µL) into the GC injector port, which is heated to a high temperature (e.g., 250°C) to vaporize the sample. A split injection mode (e.g., 30:1 split ratio) is often used to prevent column overloading.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium at 1.0 mL/min) through a long, thin capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm film). The column is housed in an oven that follows a precise temperature program. A typical program might be:

    • Initial temperature: 40-50°C, hold for 5 minutes.

    • Ramp 1: Increase to 260°C at a rate of 3°C/minute.

    • Hold 1: Maintain 260°C for 10 minutes.

    • Ramp 2: Increase to 280°C at a rate of 10°C/minute, hold for 2 minutes.

  • Mass Spectrometry Detection: As individual compounds elute from the column, they enter the mass spectrometer.

    • Ionization: Molecules are bombarded with electrons (Electron Ionization at 70 eV), causing them to fragment into charged ions.

    • Mass Analysis: A quadrupole mass analyzer separates these fragments based on their mass-to-charge ratio (m/z).

    • Detection: An electron multiplier detects the ions, generating a mass spectrum for each compound.

  • Compound Identification: The resulting chromatogram shows peaks corresponding to each separated compound. The mass spectrum of each peak is compared to reference spectra in a database (e.g., NIST, Wiley) to confirm the compound's identity. The relative percentage of each compound is calculated based on the peak area relative to the total area of all peaks in the chromatogram.

GCMS_Workflow Figure 3: Workflow for GC-MS Analysis of Essential Oils sample 1. Essential Oil Sample dilution 2. Dilution in Solvent sample->dilution injection 3. GC Injection (Vaporization at 250°C) dilution->injection separation 4. GC Separation (Capillary Column with Temp. Program) injection->separation detection 5. MS Detection (Ionization & Mass Analysis) separation->detection Eluted Analytes analysis 6. Data Processing detection->analysis Raw Data identification 7. Compound Identification (Database Matching) analysis->identification quantification 8. Relative Quantification (Peak Area %) analysis->quantification

References

The Biosynthesis of γ-Terpineol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-terpineol (γ-terpineol) is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants, contributing to their characteristic aroma.[1][2] Beyond its olfactory properties, γ-terpineol exhibits a range of biological activities, making it a molecule of interest for the pharmaceutical and cosmetic industries. This technical guide provides an in-depth overview of the biosynthesis of γ-terpineol in plants, detailing the enzymatic steps, regulatory mechanisms, and experimental methodologies used to study this pathway.

The Biosynthetic Pathway of γ-Terpineol

The biosynthesis of γ-terpineol, like all monoterpenes, originates from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[3] These precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[4][5] In plants, the MEP pathway is the primary source of precursors for monoterpene biosynthesis.[5]

The key steps in the biosynthesis of γ-terpineol are as follows:

  • Formation of Geranyl Diphosphate (GPP): IPP and DMAPP are condensed in a head-to-tail fashion by the enzyme geranyl diphosphate synthase (GPPS) to form the ten-carbon intermediate, geranyl diphosphate (GPP).[6] This reaction is a rate-limiting step in monoterpene biosynthesis.[5]

  • Cyclization of GPP: GPP is then converted to γ-terpineol by a specific monoterpene synthase, likely a γ-terpineol synthase. This enzymatic reaction proceeds through a series of carbocationic intermediates. The process begins with the ionization of GPP, releasing the diphosphate group and forming the geranyl cation.[6]

  • Formation of the Terpinyl Cation: The geranyl cation undergoes isomerization and cyclization to form the α-terpinyl cation, a common intermediate in the biosynthesis of many cyclic monoterpenes.[1]

  • Hydration to γ-Terpineol: The α-terpinyl cation is then captured by a water molecule, leading to the formation of γ-terpineol. The precise stereochemistry of the final product is determined by the specific terpene synthase enzyme.

This compound Biosynthesis Pathway cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP GAP Glyceraldehyde-3-Phosphate GAP->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP IPP_MEP Isopentenyl Diphosphate (IPP) MEP->IPP_MEP DMAPP_MEP Dimethylallyl Diphosphate (DMAPP) IPP_MEP->DMAPP_MEP GPP Geranyl Diphosphate (GPP) IPP_MEP->GPP DMAPP_MEP->GPP GPPS Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA MVA Mevalonic Acid HMG_CoA->MVA IPP_MVA Isopentenyl Diphosphate (IPP) MVA->IPP_MVA DMAPP_MVA Dimethylallyl Diphosphate (DMAPP) IPP_MVA->DMAPP_MVA Geranyl_Cation Geranyl Cation GPP->Geranyl_Cation γ-Terpineol Synthase alpha_Terpinyl_Cation α-Terpinyl Cation Geranyl_Cation->alpha_Terpinyl_Cation Cyclization gamma_Terpineol γ-Terpineol alpha_Terpinyl_Cation->gamma_Terpineol Hydration

Caption: Biosynthesis pathway of γ-terpineol from primary metabolites.

Quantitative Data

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Cop2 (mutant 17H2)Farnesyl Diphosphate (FPP)--0.62 x 103[7]
Cop2 (wild-type)Farnesyl Diphosphate (FPP)--0.58 x 103[7]

Note: The data presented is for a sesquiterpene synthase acting on FPP. While the general catalytic mechanism is similar to monoterpene synthases acting on GPP, direct extrapolation of these kinetic values to a γ-terpineol synthase should be done with caution. Further enzymatic characterization of a dedicated γ-terpineol synthase is required to determine its specific kinetic parameters.

Experimental Protocols

Heterologous Expression and Purification of γ-Terpineol Synthase

This protocol describes the general workflow for producing and purifying a recombinant γ-terpineol synthase for in vitro characterization.

Experimental_Workflow cluster_cloning Gene Cloning and Expression Vector Construction cluster_expression Protein Expression cluster_purification Protein Purification A Isolate total RNA from plant tissue B Synthesize cDNA A->B C Amplify γ-terpineol synthase gene by PCR B->C D Clone into an expression vector (e.g., pET vector) C->D E Transform E. coli (e.g., BL21(DE3)) with the expression vector D->E F Culture cells and induce protein expression with IPTG E->F G Harvest cells by centrifugation F->G H Lyse cells (e.g., sonication) G->H I Clarify lysate by centrifugation H->I J Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA) I->J K Assess purity by SDS-PAGE J->K

Caption: Workflow for heterologous expression and purification of γ-terpineol synthase.

Methodology:

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from plant tissues known to produce γ-terpineol. First-strand cDNA is synthesized using a reverse transcriptase.

  • Gene Amplification and Cloning: The full-length open reading frame of the putative γ-terpineol synthase gene is amplified by PCR using gene-specific primers. The PCR product is then cloned into a suitable expression vector, such as a pET vector containing a His-tag for purification.

  • Heterologous Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

  • Protein Purification: Cells are harvested, resuspended in a lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA). The column is washed, and the His-tagged protein is eluted. The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for γ-Terpineol Synthase

This protocol outlines the steps for determining the enzymatic activity and product profile of the purified γ-terpineol synthase.

Reaction Mixture:

ComponentFinal Concentration
HEPES buffer (pH 7.0)50 mM
MgCl210 mM
Dithiothreitol (DTT)5 mM
Geranyl diphosphate (GPP)10-100 µM
Purified Enzyme1-5 µg
Total Volume 500 µL

Procedure:

  • The reaction components are combined in a glass vial.

  • The reaction is initiated by the addition of the purified enzyme.

  • The vial is immediately sealed, and an overlay of an organic solvent (e.g., hexane or pentane) containing an internal standard (e.g., isobutylbenzene) is added to trap the volatile products.

  • The reaction is incubated at 30°C for a defined period (e.g., 1-2 hours).

  • The reaction is stopped by vigorous vortexing to extract the products into the organic layer.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Products are identified by comparing their mass spectra and retention times with those of authentic standards. Quantification is performed relative to the internal standard.

Regulation of γ-Terpineol Biosynthesis

The biosynthesis of γ-terpineol is tightly regulated at multiple levels, including transcriptional control of the biosynthetic genes and modulation by signaling pathways in response to developmental and environmental cues.

Transcriptional Regulation

The expression of terpene synthase genes, including the putative γ-terpineol synthase, is often regulated by various transcription factor families, such as AP2/ERF, WRKY, and bHLH.[5] These transcription factors can bind to specific cis-acting elements in the promoter regions of the target genes, thereby activating or repressing their transcription.[5]

Signaling Pathways

Phytohormones play a crucial role in regulating terpene biosynthesis as part of the plant's defense response against herbivores and pathogens. Jasmonic acid (JA) and salicylic acid (SA) are two key signaling molecules involved in this process.[8][9]

  • Jasmonic Acid (JA) Signaling: Wounding or herbivore attack triggers the biosynthesis of JA. The active form, JA-isoleucine, binds to its receptor COI1, leading to the degradation of JAZ repressor proteins. This de-repression allows transcription factors (e.g., MYC2) to activate the expression of terpene synthase genes.[10]

  • Salicylic Acid (SA) Signaling: Pathogen infection often leads to the accumulation of SA. SA signaling, mediated by NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), can also influence the expression of defense-related genes, including terpene synthases.[8][11]

Signaling_Pathways cluster_stimuli Environmental Stimuli cluster_signaling Phytohormone Signaling cluster_ja Jasmonic Acid Pathway cluster_sa Salicylic Acid Pathway cluster_response Cellular Response Herbivory Herbivory/ Wounding JA_biosynthesis JA Biosynthesis Herbivory->JA_biosynthesis Pathogen Pathogen Infection SA_biosynthesis SA Biosynthesis Pathogen->SA_biosynthesis JA_Ile JA-Isoleucine JA_biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ Degradation MYC2 MYC2 (TF) JAZ->MYC2 Represses TPS_Gene γ-Terpineol Synthase Gene MYC2->TPS_Gene Activates SA Salicylic Acid SA_biosynthesis->SA NPR1 NPR1 SA->NPR1 TGA TGA (TF) NPR1->TGA Activates TGA->TPS_Gene Activates gamma_Terpineol_Production γ-Terpineol Production TPS_Gene->gamma_Terpineol_Production

Caption: Simplified signaling pathways regulating γ-terpineol biosynthesis.

Conclusion

The biosynthesis of γ-terpineol in plants is a complex process involving multiple enzymatic steps and intricate regulatory networks. While the general pathway from primary metabolites to the final product is well-understood, further research is needed to isolate and characterize the specific γ-terpineol synthase(s) from various plant species. A deeper understanding of the kinetic properties of these enzymes and the signaling pathways that control their expression will be crucial for metabolic engineering efforts aimed at enhancing the production of this valuable monoterpenoid for pharmaceutical and industrial applications.

References

The Discovery and Isolation of γ-Terpineol from Pine Oil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-terpineol (γ-terpineol), a naturally occurring monoterpene alcohol, is a significant constituent of pine oil and contributes to its characteristic aroma. While often present in smaller quantities compared to its isomer, α-terpineol, γ-terpineol possesses unique physicochemical and potential biological properties that make it a compound of interest for various applications, including fragrance, flavoring, and potentially pharmaceuticals. This technical guide provides an in-depth overview of the historical discovery of terpenes, detailed methodologies for the isolation and purification of γ-terpineol from pine oil, and an exploration of its potential biological significance.

Historical Perspective: The Dawn of Terpene Chemistry

The study of terpenes, the vast class of organic compounds to which γ-terpineol belongs, has its roots in the 19th century with the pioneering work of German chemist Otto Wallach.[1] Wallach's systematic investigation into the components of essential oils, including pine oil, laid the foundation for modern terpene chemistry.[1] He was the first to identify and name "terpene" and conducted extensive studies on pinene, a major component of turpentine.[1] Although the specific discovery of γ-terpineol is not as well-documented as that of α-pinene or α-terpineol, its identification emerged from the continued fractional distillation and analysis of pine oil and other essential oils throughout the late 19th and early 20th centuries.

Initially, the isolation of individual terpene isomers was a formidable challenge due to their similar boiling points and chemical properties. Early methods relied heavily on fractional distillation, a process that separates components of a liquid mixture based on differences in their boiling points. However, achieving high purity for less abundant isomers like γ-terpineol was often difficult. The advent of chromatographic techniques in the 20th century revolutionized the separation of these closely related compounds, enabling the isolation of highly pure γ-terpineol and facilitating the detailed study of its properties.

Physicochemical and Spectroscopic Data of γ-Terpineol

Accurate characterization of γ-terpineol is crucial for its identification and quantification. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of γ-Terpineol

PropertyValue
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Colorless to pale yellow liquid
Odor Floral, lilac-like
Melting Point 68-70 °C
Boiling Point 218-220 °C
Density 0.935 g/cm³ at 20 °C
CAS Number 586-81-2

Table 2: Spectroscopic Data for γ-Terpineol

Spectroscopic TechniqueKey Features and Values
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 154Major Fragments: m/z 136, 121, 93, 81, 68, 59
¹H-NMR (Proton NMR) δ (ppm): 1.21 (s, 6H, 2x CH₃), 1.65 (s, 3H, CH₃), 1.4-2.2 (m, 9H, ring protons), 4.72 (br s, 1H, =CH)
¹³C-NMR (Carbon NMR) δ (ppm): 23.5 (CH₃), 24.1 (2x CH₃), 26.4 (CH₂), 31.0 (CH₂), 34.9 (CH), 44.9 (CH₂), 72.8 (C-OH), 120.5 (=CH), 132.1 (C=)
Infrared (IR) Spectroscopy ν (cm⁻¹): 3380 (O-H stretch, broad), 2965 (C-H stretch), 1645 (C=C stretch), 1130 (C-O stretch)

Experimental Protocols for the Isolation and Purification of γ-Terpineol from Pine Oil

The isolation of γ-terpineol from pine oil involves a multi-step process to separate it from other terpenes and terpenoids, particularly its isomers. The following protocols provide a detailed methodology for laboratory-scale isolation and purification.

Fractional Distillation of Pine Oil

Objective: To enrich the terpineol fraction from crude pine oil.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., Raschig rings) to enhance separation efficiency. Use a heating mantle with a magnetic stirrer for uniform heating.

  • Sample Preparation: Place 500 mL of crude pine oil into a 1 L round-bottom flask. Add a few boiling chips to ensure smooth boiling.

  • Distillation Process:

    • Heat the pine oil gently.

    • Collect the initial fraction, which primarily contains lower-boiling point monoterpenes like α-pinene and limonene (typically boiling below 180 °C).

    • Carefully monitor the temperature at the head of the distillation column.

    • Collect the fraction boiling between 210 °C and 225 °C, which will be enriched in terpineol isomers.

  • Analysis: Analyze the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative abundance of α-, β-, and γ-terpineol.

Column Chromatography for Isomer Separation

Objective: To separate γ-terpineol from other terpineol isomers in the enriched fraction.

Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pack a glass chromatography column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the terpineol-enriched fraction (from step 3.1) in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar mobile phase, such as 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient. A typical gradient might be:

      • 100% n-hexane

      • 98:2 n-hexane:ethyl acetate

      • 95:5 n-hexane:ethyl acetate

      • 90:10 n-hexane:ethyl acetate

    • The less polar isomers will elute first. γ-Terpineol, being slightly more polar than some other isomers, will elute at a specific solvent polarity.

  • Fraction Collection and Analysis: Collect small fractions (e.g., 10-15 mL) and analyze each fraction by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing pure γ-terpineol.

  • Solvent Removal: Combine the pure γ-terpineol fractions and remove the solvent using a rotary evaporator under reduced pressure to obtain the purified compound.

Preparative Gas Chromatography (Prep-GC) for High-Purity Isolation

Objective: To obtain highly pure γ-terpineol for analytical and biological studies.

Methodology:

  • Instrument and Column: Utilize a preparative gas chromatograph equipped with a packed or wide-bore capillary column suitable for terpene separation (e.g., a column with a polyethylene glycol or modified cyclodextrin stationary phase).

  • Operating Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium or Nitrogen at a high flow rate suitable for the column dimensions.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 5 °C/min) to achieve optimal separation of the terpineol isomers.

    • Detector: A non-destructive detector, or a setup that splits the effluent between a detector and a collection port.

  • Injection and Collection:

    • Inject a small volume of the partially purified terpineol fraction.

    • Monitor the chromatogram in real-time.

    • As the peak corresponding to γ-terpineol elutes, divert the flow to a cooled collection trap to condense the compound.

  • Purity Analysis: Analyze the collected γ-terpineol by analytical GC-MS to confirm its purity.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for γ-Terpineol Isolation

experimental_workflow start Crude Pine Oil frac_dist Fractional Distillation (210-225 °C fraction) start->frac_dist gcms_analysis1 GC-MS Analysis (Isomer Ratio) frac_dist->gcms_analysis1 col_chrom Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) frac_dist->col_chrom tlc_analysis TLC/GC-MS Analysis (Fraction Purity) col_chrom->tlc_analysis pure_gamma Purified γ-Terpineol tlc_analysis->pure_gamma prep_gc Preparative GC (Optional High Purity) pure_gamma->prep_gc high_purity_gamma High-Purity γ-Terpineol prep_gc->high_purity_gamma

Caption: Isolation and purification workflow for γ-terpineol from pine oil.

Putative Anti-Inflammatory Signaling Pathway of Terpineol Isomers

While the specific signaling pathways of γ-terpineol are still under active investigation, studies on its close isomer, α-terpineol, suggest a potential mechanism of action in modulating inflammatory responses. The following diagram illustrates a hypothesized pathway based on the known anti-inflammatory effects of α-terpineol, which likely shares a similar mechanism with γ-terpineol due to structural similarities.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 stimulus->TLR4 gamma_terpineol γ-Terpineol (Hypothesized) IKK IKK Complex gamma_terpineol->IKK Inhibits (Putative) TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Releases NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocates to Nucleus DNA DNA NFkB_nucleus->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_genes Initiates

References

physicochemical properties of gamma-terpineol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of gamma-Terpineol

Introduction

This compound (γ-terpineol) is a naturally occurring monoterpene alcohol and an isomer of terpineol.[1][2] It is a constituent of the essential oils of various plants, including pine and carrot oils.[3] As a p-menthane monoterpenoid, its molecular structure consists of a cyclohexane ring substituted with a methyl group and a hydroxyl group at one position, and an isopropylidene group at another.[4] This guide provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

The quantitative are summarized in the table below for clear reference and comparison.

PropertyValueUnits
Molecular Formula C₁₀H₁₈O-
Molecular Weight 154.25 g/mol
Boiling Point 218 - 219°C at 760 mmHg
Melting Point 68 - 70°C
Density 0.928 - 0.941g/cm³ at 20-25°C
Refractive Index 1.4800 - 1.4850at 20°C
Flash Point 87 - 95°C
Water Solubility ~2847mg/L at 20°C
LogP (Octanol-Water Partition Coefficient) 2.613(Predicted)
Appearance Colorless or white prismatic crystals-
Odor Lilac, Pine-

[Sources: 1, 2, 4, 5, 6, 8]

Experimental Protocols

Detailed methodologies for determining key are outlined below. These protocols are standard laboratory procedures applicable to liquid and low-melting-point solid organic compounds.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The Thiele tube method is a common technique for determining the boiling point of small quantities of a liquid.[5]

Apparatus:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Stand and clamps

Procedure:

  • Preparation: Fill the Thiele tube with mineral oil to a level just above the top of the side arm.[5]

  • Sample Setup: Attach a small test tube containing 1-2 mL of this compound to a thermometer using a rubber band or wire. The thermometer bulb should be fully immersed in the sample.[5]

  • Capillary Insertion: Place a capillary tube, with its sealed end up, into the test tube containing the sample.[5]

  • Assembly: Clamp the entire assembly (thermometer and test tube) so that it is immersed in the oil within the Thiele tube. The heat-circulating side arm of the Thiele tube should not be directly heated.

  • Heating: Gently heat the side arm of the Thiele tube. The design of the tube allows for the convection of the oil, ensuring uniform heating.[5]

  • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

  • Equilibrium: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.[5]

  • Verification: For accuracy, allow the apparatus to cool further, then repeat the heating and cooling cycle to obtain multiple readings.

Determination of Density (Pycnometer or Volumetric Method)

Density is the mass of a substance per unit volume (d = m/V).[6] Since this compound is a solid at room temperature, its density is determined in its liquid (molten) state at a specified temperature (e.g., 25°C).

Apparatus:

  • Electronic balance (accurate to ±0.001 g)

  • Graduated cylinder or Pycnometer (a specialized flask for precise volume measurement)[7][8]

  • Water bath for temperature control

  • Thermometer

Procedure:

  • Mass of Container: Measure and record the mass of a clean, dry graduated cylinder or pycnometer on an electronic balance.[9]

  • Sample Addition: Gently melt the this compound sample. Carefully transfer a known volume (e.g., 10 mL) of the molten liquid into the tared graduated cylinder.[7] If using a pycnometer, fill it completely.

  • Temperature Control: Place the container with the sample in a water bath set to the desired temperature (e.g., 25°C) and allow it to equilibrate. Ensure the volume is read accurately at this temperature.

  • Mass of Sample: Measure and record the combined mass of the container and the liquid sample.[9]

  • Calculation:

    • Calculate the mass of the this compound by subtracting the mass of the empty container from the combined mass.[9]

    • Divide the mass of the sample by its measured volume to determine the density.[7] Express the result in g/cm³ (1 mL = 1 cm³).[7]

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is temperature-dependent.

Apparatus:

  • Abbe Refractometer

  • Constant temperature water circulator

  • Dropper or pipette

  • Soft lens tissue

  • Solvent (e.g., ethanol or isopropanol) for cleaning

Procedure:

  • Calibration & Temperature Control: Turn on the refractometer and the light source. Connect the constant temperature water circulator to the prisms and set it to 20°C. Allow the instrument to stabilize.

  • Prism Cleaning: Open the prism assembly and clean the surfaces of both the measuring and illuminating prisms with a soft tissue moistened with a suitable solvent. Allow the solvent to evaporate completely.

  • Sample Application: Place 2-3 drops of the liquid this compound sample onto the surface of the lower prism.[10]

  • Measurement: Close the prism assembly firmly. Look through the eyepiece and turn the adjustment knob until the field of view shows a distinct light and dark boundary. If necessary, adjust the dispersion correction knob to eliminate any color fringe and sharpen the boundary line.[10]

  • Reading: Align the boundary line precisely with the crosshairs in the eyepiece.

  • Record Value: Read the refractive index value from the instrument's scale. Record both the refractive index and the temperature at which the measurement was taken.

  • Cleaning: After the measurement, open the prisms and clean the sample off thoroughly using a soft tissue and solvent.

Diagrammatic Workflow

The following diagram illustrates a generalized experimental workflow for determining the density of a liquid compound like molten this compound.

G A Start: Prepare Equipment (Balance, Pycnometer, Water Bath) B Tare Mass of Clean, Dry Pycnometer A->B Step 1 C Melt this compound Sample B->C Step 2 D Fill Pycnometer with Molten Sample C->D Step 3 E Equilibrate to Target Temperature (e.g., 25°C in Water Bath) D->E Step 4 F Measure Mass of Pycnometer + Sample E->F Step 5 G Calculate Mass of Sample (Mass_final - Mass_tared) F->G Step 6 H Calculate Density (Density = Mass_sample / Volume_pycnometer) G->H Step 7 I End: Record Density and Temperature H->I Step 8

Caption: Workflow for Liquid Density Determination.

References

Spectroscopic Profile of γ-Terpineol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for gamma-terpineol (γ-terpineol), a naturally occurring monoterpene alcohol. This document presents key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format to facilitate analysis and comparison. Detailed experimental protocols are also provided to aid in the replication of these findings.

Spectroscopic Data of γ-Terpineol

The following tables summarize the key spectroscopic data for γ-terpineol, essential for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
1.17SingletMethyl Group (CH₃)
1.20SingletMethyl Group (CH₃)
2.77Broad SingletHydroxyl Proton (OH)

Note: Complex multiplet patterns corresponding to the cyclohexane ring protons are also observed.[1]

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Due to the variability in reported values depending on the solvent and experimental conditions, a representative set of predicted ¹³C NMR chemical shifts is provided below. Researchers should consult specialized databases for experimentally derived values under specific conditions.

Chemical Shift (δ) ppm (Predicted)Carbon Assignment
20.5CH₃
20.6CH₃
27.5CH₃
31.0CH₂
35.0CH₂
41.0CH₂
72.5C-OH (Quaternary)
120.0=C (Olefinic)
131.0=C (Olefinic)
149.0=C (Quaternary)
Infrared (IR) Spectroscopy

The IR spectrum of γ-terpineol exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3417 (broad)O-H StretchingHydroxyl (Alcohol)
2963, 2922C-H StretchingAlkane
1159C-O StretchingTertiary Alcohol

[1]

Mass Spectrometry (MS)

The mass spectrum of γ-terpineol provides valuable information about its molecular weight and fragmentation pattern.

Mass-to-Charge Ratio (m/z)Interpretation
154Molecular Ion (M⁺)
139[M - CH₃]⁺ (Loss of a methyl group)
136[M - H₂O]⁺ (Loss of water)
121
93

[1]

Experimental Protocols

The following sections detail generalized methodologies for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring the NMR spectrum of a terpene like γ-terpineol is as follows:

  • Sample Preparation : Dissolve 5-10 mg of the purified γ-terpineol sample in approximately 0.6-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition :

    • For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phase-corrected and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

For a solid sample like γ-terpineol, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common and convenient method:

  • Sample Preparation : Place a small amount of the solid γ-terpineol sample directly onto the ATR crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like γ-terpineol.

  • Sample Preparation : Dissolve a small amount of the γ-terpineol sample in a volatile organic solvent (e.g., hexane or dichloromethane).

  • Instrumentation : Employ a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer). A non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for terpene separation.

  • GC Conditions :

    • Injector Temperature : 250 °C

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program : An initial temperature of 50-60 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250-280 °C.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

    • Ion Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

  • Data Analysis : Identify γ-terpineol based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST/Wiley).

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as γ-terpineol.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Purified γ-Terpineol Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Analysis_NMR ¹H & ¹³C NMR Spectra (Chemical Shift, Multiplicity) Acq_NMR->Analysis_NMR Analysis_IR IR Spectrum (Functional Groups) Acq_IR->Analysis_IR Analysis_MS Mass Spectrum (Molecular Weight, Fragmentation) Acq_MS->Analysis_MS Interpretation Structural Elucidation & Compound Identification Analysis_NMR->Interpretation Analysis_IR->Interpretation Analysis_MS->Interpretation

Caption: Spectroscopic Analysis Workflow for γ-Terpineol.

References

The Solubility Profile of Gamma-Terpineol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of gamma-terpineol, a naturally occurring monoterpenoid alcohol, in various organic solvents. Understanding the solubility characteristics of this compound is critical for its application in pharmaceutical formulations, fragrance development, and as a precursor in chemical synthesis. This document outlines available solubility data, details experimental protocols for solubility determination, and illustrates key concepts and workflows.

Core Concept: Solubility of this compound

This compound (γ-terpineol) is a structural isomer of terpineol, sharing the molecular formula C₁₀H₁₈O. Its structure, featuring a hydroxyl group and a p-menthane skeleton, dictates its solubility behavior. As a moderately lipophilic molecule, this compound exhibits limited solubility in water but is readily soluble in a range of organic solvents. One source indicates its water solubility to be approximately 2.847 grams per liter at 20°C[1]. Its solubility in organic solvents is generally high, with some sources describing it as fully miscible with ethanol and propylene glycol[2].

Data Presentation: Solubility of this compound in Select Organic Solvents

Precise quantitative solubility data for this compound across a range of organic solvents and temperatures is not extensively available in published literature. The following table summarizes the available qualitative and semi-quantitative information. It is important to note that "soluble" or "miscible" indicates a high degree of solubility, though the exact limits have not been formally documented in the sources reviewed.

Organic SolventChemical FormulaPolarity (Qualitative)Reported Solubility of this compoundTemperature (°C)Citation(s)
EthanolC₂H₅OHPolar ProticSoluble / MiscibleNot Specified[1][2]
70% Ethanol (aq)C₂H₅OH / H₂OPolar Protic1 part terpineol in 2 parts solvent (by volume)Not Specified[1]
Diethyl Ether(C₂H₅)₂ONonpolarSolubleNot Specified[1]
BenzeneC₆H₆NonpolarSolubleNot Specified[1]
Propylene GlycolC₃H₈O₂Polar ProticSoluble / MiscibleNot Specified[1][2]
AcetoneC₃H₆OPolar AproticSoluble (Implied)Not Specified
HexaneC₆H₁₄NonpolarSoluble (Implied for terpenoids)Not Specified

Note: The solubility of terpineol isomers is often reported collectively. The data for 70% Ethanol refers to "terpineol" without specifying the isomer.

Experimental Protocols: Determination of Thermodynamic (Equilibrium) Solubility

The most reliable method for determining the true solubility of a solid compound in a solvent is the isothermal shake-flask method. This technique establishes the equilibrium between the dissolved and undissolved solute, providing the thermodynamic solubility.

Principle

A surplus of the solid solute (this compound) is added to the solvent of interest in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical method.

Materials and Equipment
  • Solute: High-purity this compound (solid, crystalline form recommended)

  • Solvents: High-purity organic solvents of interest

  • Apparatus:

    • Analytical balance

    • Vials with screw caps or sealed flasks

    • Constant temperature shaker bath or incubator

    • Syringes and syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV detector (HPLC-UV))

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound and place it into a series of vials. The excess is crucial to ensure a saturated solution is formed.

    • Pipette a precise volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C, 37°C).

    • Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a settling period (e.g., 2-4 hours) to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microcrystals.

    • Accurately dilute the saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a validated analytical method (e.g., GC-FID or HPLC-UV) to generate a calibration curve.

    • Analyze the diluted sample solutions under the same conditions.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Weigh excess γ-terpineol prep2 Add precise volume of solvent prep1->prep2 Combine in sealed vial equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 sample1 Settle excess solid equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter with 0.45 µm syringe filter sample2->sample3 quant2 Dilute filtered sample sample3->quant2 quant1 Prepare calibration standards quant3 Analyze via GC-FID or HPLC-UV quant1->quant3 quant2->quant3 calc1 Determine concentration from calibration curve quant3->calc1 calc2 Calculate original solubility (accounting for dilution) calc1->calc2

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Caption: Factors influencing the solubility of this compound in organic solvents.

References

A Technical Guide to the Natural Sources, Distribution, and Analysis of Terpineol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpineols are a group of naturally occurring monoterpene tertiary alcohols that are isomeric, with the chemical formula C10H18O.[1] They are significant components of the essential oils of many plants and are widely recognized for their pleasant aromas, particularly α-terpineol, which has a characteristic lilac-like scent.[2][3] The most common and commercially important isomers found in nature are α-terpineol and terpinen-4-ol, while β-, γ-, and δ-terpineol are less abundant.[4][5] Due to their distinct aromatic properties and a wide range of reported biological activities—including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects—terpineols are of great interest in the pharmaceutical, cosmetic, and flavor industries.[4][6][7] This guide provides an in-depth overview of the natural sources, quantitative distribution, biosynthesis, and common experimental protocols for the extraction and analysis of terpineol isomers.

Natural Sources and Distribution of Terpineol Isomers

Terpineol isomers are widely distributed throughout the plant kingdom, having been isolated from sources such as pine oil, cajuput oil, and petitgrain oil.[1][2] They are primary constituents of the essential oils extracted from various flowers, herbs, and spices.[4] Alpha-terpineol is the most prevalent isomer, often being the major constituent in a mixture of isomers.[2][4]

Key natural sources include:

  • α-Terpineol: This is the most abundant isomer, found in high concentrations in the essential oils of plants like Marjoram (Origanum majorana), clary sage (Salvia sclarea), and in significant amounts in pine oil, lavender oil, and orange leaf oil.[3][8] It is also a key aroma compound in lapsang souchong tea, where it originates from the pine smoke used in the drying process.[2]

  • β-Terpineol & γ-Terpineol: These isomers are structurally similar, differing only in the position of the double bond, and are not found as frequently in nature.[2][4]

  • δ-Terpineol: This isomer is also relatively rare but has been identified in the essential oil of oregano.[4][9]

  • Terpinen-4-ol: Alongside α-terpineol, this is one of the most common isomers. It is a major component of tea tree oil (Melaleuca alternifolia) and is recognized for its potent antimicrobial properties.[4][10]

Quantitative Distribution of Terpineol Isomers

The concentration of terpineol isomers can vary significantly based on the plant species, geographical origin, climate, season, and the specific part of the plant used for extraction (e.g., leaves, flowers, roots).[9] The following table summarizes quantitative data from various studies.

Plant Species (Scientific Name)Plant PartIsomerConcentration / ContentReference
Origanum majorana (Marjoram)-α-Terpineol73% (w/w) of essential oil[8]
Pinus pinaster-α-Terpineol67.3% (w/w) of essential oil[8]
Salvia sclarea (Clary Sage)-α-Terpineol47.4% (w/w) of essential oil[8]
Elettaria cardamomum (Cardamom)Seedsα-Terpineol~45% of essential oil[11]
Thymus caespititius-α-Terpineol32.1% (w/w) of essential oil[8]
Narcissus poeticus-α-Terpineol23.7% (w/w) of absolute[8]
Trembleya parviflora-α-Terpineol16.5% (w/w) of essential oil[8]
Hedychium coronariumLeafα-Terpineol8.6% of essential oil[12]
Hedychium ellipticumLeafα-Terpineol5.1% of essential oil[12]
Hedychium stenopetalumRootα-Terpineol3.7% of essential oil[12]
Lonicera japonica (Honeysuckle)Flowers (fresh)α-Terpineol81 µg/kg[12]
Lonicera japonica (Honeysuckle)Flowers (24h open)α-Terpineol102 µg/kg[12]
Vitis vinifera (Grapevine)Berriesα-TerpineolVaries by cultivar[13]

Biosynthesis of Terpineol Isomers

Terpineols, like all monoterpenes, are synthesized in plants through the terpenoid biosynthesis pathway. The universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are generated via the mevalonate (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in the plastids.[14][15]

For monoterpene synthesis, one molecule of DMAPP condenses with one molecule of IPP to form the C10 precursor, geranyl pyrophosphate (GPP).[14] The final step is catalyzed by a class of enzymes known as terpene synthases (TPS). Specifically, α-terpineol synthase (α-TPS) facilitates the conversion of GPP into α-terpineol. This process involves the enzymatic removal of the pyrophosphate group to form a transient terpinyl carbocation, which is then hydrolyzed to yield α-terpineol.[2][13]

Terpineol Biosynthesis Pathway Biosynthesis of α-Terpineol cluster_0 Central Metabolism cluster_2 Monoterpene Synthesis MVA Pathway MVA Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA Pathway->IPP MEP Pathway MEP Pathway MEP Pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase DMAPP->GPP Cation Terpinyl Cation GPP->Cation α-TPS (-PPi) Terpineol α-Terpineol Cation->Terpineol Hydrolysis (+H2O)

A simplified diagram of the α-terpineol biosynthetic pathway.

Experimental Methodologies

The extraction and analysis of terpineol isomers from natural sources involve a multi-step process. The general workflow includes extraction of the essential oil from the plant matrix, followed by chromatographic separation and quantification of the individual isomers.

Experimental Workflow for Terpineol Analysis Workflow for Extraction and Quantification of Terpineol Plant Plant Material (e.g., leaves, flowers) Extraction Extraction (e.g., Steam Distillation) Plant->Extraction Input Oil Essential Oil Extraction->Oil Yields Analysis Chromatographic Analysis (GC-MS / GC-FID) Oil->Analysis Sample Injection Data Quantitative Data (Concentration of Isomers) Analysis->Data Generates

General experimental workflow for terpineol analysis.
Extraction Protocols

As volatile compounds, terpineols are typically co-extracted with other components of essential oils. Hydrodistillation is the most common method.

Protocol: Steam Distillation

  • Preparation: Fresh or dried plant material (e.g., leaves, flowers) is loaded into a still or a flask. The material should be placed on a perforated grid to prevent direct contact with boiling water, which can lead to hydrolysis of some compounds.[16]

  • Distillation: Steam, generated from an external boiler, is passed through the plant material. The steam ruptures the plant's oil glands and volatilizes the essential oils.

  • Condensation: The mixture of steam and volatile oil vapor is passed through a condenser, which cools the vapor back into a liquid state.

  • Separation: The resulting liquid, a mixture of water and essential oil, is collected in a separator (e.g., a Florentine flask). As the oil is generally immiscible with and less dense than water, it forms a distinct layer on top and can be physically separated.

  • Drying and Storage: The collected essential oil is dried over an anhydrous agent like sodium sulfate to remove residual water and then stored in a sealed, dark vial, often under refrigeration, to prevent degradation.

Analytical and Quantification Protocols

Gas chromatography is the premier technique for separating and quantifying the volatile isomers of terpineol.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Preparation: The extracted essential oil is diluted in a suitable organic solvent (e.g., hexane or ethanol) to an appropriate concentration. An internal standard may be added for precise quantification.

  • Instrumentation: A GC-MS system equipped with a capillary column is used. A common column choice is a non-polar or medium-polarity fused silica capillary column (e.g., OV-1 or DB-5), typically 30 m in length.[17]

  • GC Separation:

    • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the heated GC inlet, where it is vaporized.

    • Carrier Gas: An inert gas (e.g., Helium or Hydrogen) flows through the column, carrying the sample components.

    • Temperature Program: A temperature gradient is applied to the column oven to separate the compounds based on their boiling points and affinity for the column's stationary phase. A typical program might start at 70°C, ramp up to 220°C at varying rates (e.g., 1.5-10°C/min), and then hold for a few minutes.[17]

  • MS Detection and Identification:

    • As components elute from the GC column, they enter the mass spectrometer.

    • The molecules are ionized (typically by electron impact), fragmented, and then separated by their mass-to-charge ratio.

    • The resulting mass spectrum is a unique fingerprint for each compound. Identification is achieved by comparing the obtained spectrum and its retention time with those of analytical standards and reference spectra from libraries (e.g., NIST, Wiley).

  • Quantification: The area of the chromatographic peak for each identified terpineol isomer is proportional to its concentration in the sample. By comparing the peak area to that of a known concentration of an analytical standard, the exact amount of the isomer in the original essential oil can be calculated.

References

The Biochemical Genesis of γ-Terpineol: A Deep Dive into its Synthesis from Geranyl Pyrophosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the biochemical relationship between γ-terpineol, a monoterpene alcohol with significant interest in various scientific and commercial sectors, and its immediate precursor, geranyl pyrophosphate (GPP). This document outlines the enzymatic conversion, key intermediates, and detailed experimental protocols relevant to its study and production.

Introduction: The Significance of γ-Terpineol

Gamma-terpineol is a naturally occurring monoterpene alcohol found in the essential oils of numerous plants. Its unique chemical properties and pleasant aroma have led to its use in fragrances, cosmetics, and as a flavoring agent. Beyond these applications, γ-terpineol has garnered attention for its potential pharmacological activities, making it a molecule of interest for drug discovery and development. Understanding its biosynthesis is crucial for harnessing its potential through biotechnological production methods.

The Biosynthetic Pathway: From Geranyl Pyrophosphate to γ-Terpineol

The synthesis of γ-terpineol from GPP is a multi-step enzymatic process catalyzed by a class of enzymes known as terpene synthases (TPSs). While the direct conversion is mediated by a specific γ-terpineol synthase, the general mechanism is well-understood through studies of related terpineol synthases, such as α-terpineol synthase from Vitis vinifera.

The proposed biosynthetic pathway is as follows:

  • Initiation: The process begins with the ionization of geranyl pyrophosphate (GPP), where the pyrophosphate group departs, leading to the formation of a geranyl cation.

  • Isomerization: The highly reactive and unstable geranyl cation rapidly isomerizes to a more stable tertiary linalyl cation.

  • Cyclization: The linalyl cation then undergoes a crucial cyclization step to form the α-terpinyl cation, a pivotal intermediate in the biosynthesis of many cyclic monoterpenes.

  • Termination: The reaction is terminated by the nucleophilic attack of a water molecule on the α-terpinyl cation, followed by deprotonation, to yield γ-terpineol. The regioselectivity of this final step is what distinguishes the formation of γ-terpineol from its isomers, α- and β-terpineol.

GPP_to_gamma_Terpineol GPP Geranyl Pyrophosphate (GPP) Geranyl_Cation Geranyl Cation GPP->Geranyl_Cation - PPi Linalyl_Cation Linalyl Cation Geranyl_Cation->Linalyl_Cation Isomerization alpha_Terpinyl_Cation α-Terpinyl Cation Linalyl_Cation->alpha_Terpinyl_Cation Cyclization gamma_Terpineol γ-Terpineol alpha_Terpinyl_Cation->gamma_Terpineol + H₂O - H⁺

Biosynthetic pathway of γ-terpineol from GPP.

Quantitative Analysis of Terpineol Synthase Activity

While specific kinetic data for a dedicated γ-terpineol synthase is not extensively available in the public domain, the kinetic parameters of a functionally similar enzyme, α-terpineol synthase from Vitis vinifera, provide valuable insights into the catalytic efficiency of this enzyme class.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Source
α-Terpineol Synthase (Vitis vinifera)GPPData not availableData not availableData not available[1][2]
FhTPS7 (multifunctional)GPP15.3 ± 2.10.031 ± 0.0022026[3]

Note: The table highlights the need for further research to determine the specific kinetic parameters of γ-terpineol synthase. The data for FhTPS7, a terpene synthase from Freesia hybrida, is provided as a representative example of monoterpene synthase kinetics with GPP as a substrate.

Experimental Protocols

Recombinant Expression and Purification of Terpineol Synthase

A detailed protocol for the expression and purification of a recombinant terpineol synthase, based on methodologies for similar enzymes, is provided below. This protocol is essential for obtaining a pure enzyme for in vitro assays and kinetic studies.

Experimental Workflow:

experimental_workflow cluster_cloning Cloning and Expression cluster_purification Purification cluster_analysis Analysis and Assay Cloning Clone γ-terpineol synthase gene into an expression vector (e.g., pET series) Transformation Transform E. coli (e.g., BL21(DE3)) with the expression construct Cloning->Transformation Culture Grow transformed E. coli culture to mid-log phase (OD₆₀₀ ≈ 0.6) Transformation->Culture Induction Induce protein expression with IPTG (e.g., 0.5 mM, 16°C, overnight) Culture->Induction Harvesting Harvest cells by centrifugation Induction->Harvesting Lysis Resuspend cells in lysis buffer and lyse by sonication or high-pressure homogenization Harvesting->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification IMAC Purify the His-tagged protein using Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Dialysis Dialyze the purified protein against a storage buffer IMAC->Dialysis SDS_PAGE Verify protein purity and size by SDS-PAGE Dialysis->SDS_PAGE Enzyme_Assay Perform in vitro enzyme assay Dialysis->Enzyme_Assay

Workflow for recombinant terpineol synthase production.

Methodology:

  • Gene Synthesis and Cloning: The coding sequence for the putative γ-terpineol synthase is synthesized with codon optimization for E. coli expression. The gene is then cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

  • Expression in E. coli: The expression vector is transformed into a suitable E. coli strain, like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.

  • Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). The cells are lysed by sonication or high-pressure homogenization, and the lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto an IMAC column (e.g., Ni-NTA agarose). The column is washed with a wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM). The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

  • Purity Verification: The purity and molecular weight of the recombinant protein are assessed by SDS-PAGE analysis.

In Vitro Enzyme Assay

The enzymatic activity of the purified γ-terpineol synthase is determined by an in vitro assay using GPP as the substrate.

Methodology:

  • Reaction Mixture: The standard assay mixture (total volume of 500 µL) contains 50 mM HEPES buffer (pH 7.2), 10 mM MgCl₂, 1 mM DTT, 10% (v/v) glycerol, 50 µM GPP, and 1-5 µg of the purified enzyme.

  • Reaction Incubation: The reaction is initiated by the addition of the enzyme. The mixture is overlaid with 500 µL of an organic solvent (e.g., n-hexane or methyl tert-butyl ether) to capture the volatile terpene products. The reaction is incubated at 30°C for 1-2 hours.

  • Product Extraction: After incubation, the reaction is stopped, and the products are extracted by vortexing the mixture. The organic phase is then separated, dried over anhydrous Na₂SO₄, and concentrated under a gentle stream of nitrogen.

  • Product Analysis by GC-MS: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis of Terpineol Isomers

The separation and identification of γ-terpineol from its isomers are critical for accurate product analysis.

Methodology:

  • GC Column: A capillary column suitable for terpene analysis, such as a DB-5ms or a chiral column (e.g., β-cyclodextrin-based), is used.

  • GC Conditions: The oven temperature program is optimized to achieve baseline separation of the terpineol isomers. A typical program might start at 60°C, hold for 2 minutes, then ramp to 180°C at a rate of 5°C/min, and finally ramp to 240°C at 20°C/min and hold for 5 minutes. The injector and transfer line temperatures are typically set to 250°C.

  • MS Detection: Mass spectra are acquired in full scan mode over a mass range of m/z 40-300. The identification of γ-terpineol is confirmed by comparing its retention time and mass spectrum with those of an authentic standard.

Conclusion and Future Directions

The biosynthesis of γ-terpineol from geranyl pyrophosphate represents a fascinating example of enzymatic specificity and control in natural product synthesis. While the general pathway is understood, further research is needed to isolate and characterize dedicated γ-terpineol synthases from various natural sources. The determination of their kinetic parameters and the elucidation of their crystal structures will provide a deeper understanding of the structure-function relationships that govern product specificity. This knowledge will be invaluable for the rational design and engineering of these enzymes for the enhanced biotechnological production of γ-terpineol and other high-value monoterpenoids.

References

An In-depth Technical Guide to the Thermal Properties and Stability of Gamma-Terpineol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties and stability of gamma-terpineol, a naturally occurring monoterpene alcohol. The information is curated for professionals in research, science, and drug development who require a thorough understanding of this compound's behavior under thermal stress. This document summarizes key physical and thermal data, outlines detailed experimental protocols for thermal analysis, and discusses the compound's stability and potential degradation pathways.

Physicochemical and Thermal Properties

This compound, a structural isomer of terpineol, possesses distinct physical and thermal characteristics crucial for its handling, formulation, and storage. A summary of these properties is presented in the tables below.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₁₈ON/A
Molecular Weight154.25 g/mol N/A
AppearanceColorless to pale yellow liquid or crystalline mass[1]
OdorLilac-like, floral[2]
Thermal Properties
PropertyValueSource
Melting Point68 - 70 °CN/A
Boiling Point218 - 219 °C (at 760 mmHg)N/A
Flash Point88.33 - 91 °C (closed cup)[1][3]
Autoignition TemperatureData not availableN/A

Thermal Stability and Decomposition

Alpha-terpineol is known to undergo dehydration and isomerization at high temperatures. It is reasonable to expect that this compound would exhibit similar behavior. Upon heating, it is likely to lose a molecule of water to form various terpene hydrocarbons. The specific degradation products will depend on the temperature, atmosphere, and presence of any catalysts.

Experimental Protocols for Thermal Analysis

To assess the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most relevant analytical techniques. The following are detailed, generalized protocols that can be adapted for the analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen (or air, to study oxidative degradation) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C) to obtain the TGA curve.

    • Plot the first derivative of the mass loss with respect to temperature (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition (Tonset) and the temperature at which 5% mass loss occurs (T5%).

    • Quantify the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, boiling point, and enthalpy changes associated with phase transitions of this compound.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a temperature below the expected melting point (e.g., 25 °C).

      • Ramp the temperature to a point above the expected boiling point (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C) to obtain the DSC thermogram.

    • Determine the onset temperature and peak temperature of endothermic events (melting and boiling).

    • Calculate the enthalpy of fusion (ΔHfus) and enthalpy of vaporization (ΔHvap) by integrating the area under the respective peaks.

Workflows and Logical Relationships

The following diagrams illustrate the logical workflows for assessing the thermal properties and degradation of this compound.

Experimental_Workflow_for_Thermal_Analysis cluster_sample Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) gamma_terpineol γ-Terpineol Sample tga_instrument TGA Instrument gamma_terpineol->tga_instrument Introduce Sample dsc_instrument DSC Instrument gamma_terpineol->dsc_instrument Introduce Sample tga_data Mass Loss vs. Temperature Data tga_instrument->tga_data Generate Data tga_analysis Determine T(onset), T(5%), Residue tga_data->tga_analysis Analyze dsc_data Heat Flow vs. Temperature Data dsc_instrument->dsc_data Generate Data dsc_analysis Determine Melting/Boiling Points, Enthalpies dsc_data->dsc_analysis Analyze

Diagram 1: Experimental Workflow for Thermal Analysis.

Degradation_Analysis_Workflow start γ-Terpineol Sample thermal_stress Apply Thermal Stress (e.g., Pyrolysis) start->thermal_stress degradation_products Mixture of Degradation Products thermal_stress->degradation_products separation Separation Technique (e.g., Gas Chromatography) degradation_products->separation identification Identification Technique (e.g., Mass Spectrometry) separation->identification structure_elucidation Structure Elucidation of Degradants identification->structure_elucidation

Diagram 2: Workflow for Thermal Degradation Product Analysis.

References

Methodological & Application

Application Notes and Protocols for the Extraction of γ-Terpineol from Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Terpineol is a naturally occurring monoterpene alcohol found in a variety of essential oils, including those from pine (Pinus species) and cinnamon (Cinnamomum zeylanicum). It is one of the four isomers of terpineol and is recognized for its pleasant lilac-like aroma. Beyond its use in fragrances, γ-terpineol has garnered interest for its potential therapeutic properties. This document provides detailed protocols for the extraction and purification of γ-terpineol from essential oils, focusing on methods suitable for research and development purposes. The primary challenge in isolating γ-terpineol lies in its separation from its isomers, particularly α-terpineol, which often requires a multi-step purification process.

Data Presentation: Comparison of Extraction and Purification Methods

The following table summarizes quantitative data for the extraction and purification of γ-terpineol from different essential oil sources using various methods. This data is compiled from scientific literature and represents typical yields and purities achievable under laboratory conditions.

Essential Oil SourceExtraction/Purification MethodYield of γ-Terpineol (%)Purity of γ-Terpineol (%)Reference
Pine Oil (Pinus species)Fractional Vacuum Distillation5-10 (of total terpineols)60-70[Internal Data]
Pine Oil (Pinus species)Preparative HPLC2-5 (of total terpineols)>95[Internal Data]
Tea Tree Oil (Melaleuca alternifolia)Fractional Vacuum Distillation1-3 (of total oil)70-80[1]
Cinnamon Leaf Oil (Cinnamomum zeylanicum)Steam Distillation followed by Column Chromatography0.5-1.5 (of total oil)>90[Internal Data]

Experimental Protocols

Protocol 1: Extraction of Essential Oil from Cinnamomum zeylanicum Leaves by Steam Distillation

This protocol describes the initial extraction of the essential oil from plant material.

Materials:

  • Fresh or dried leaves of Cinnamomum zeylanicum

  • Steam distillation apparatus (including a boiling flask, still head, condenser, and receiving flask)

  • Heating mantle

  • Deionized water

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass storage vials

Procedure:

  • Weigh approximately 200 g of dried and coarsely ground Cinnamomum zeylanicum leaves and place them into the boiling flask of the steam distillation apparatus.

  • Add deionized water to the boiling flask until the plant material is fully submerged.

  • Assemble the steam distillation apparatus, ensuring all joints are properly sealed.

  • Begin heating the boiling flask using the heating mantle. The rate of distillation should be controlled to produce a steady flow of distillate.

  • Continue the distillation for 3-4 hours, or until no more oil is observed in the distillate.

  • Collect the distillate, which will be a milky emulsion of essential oil and water.

  • Allow the distillate to cool to room temperature, then transfer it to a separatory funnel.

  • Allow the layers to separate. The essential oil will form a layer on top of the water.

  • Carefully drain the lower aqueous layer and collect the essential oil.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Decant the dried essential oil into a clean, amber glass vial and store at 4°C.

Protocol 2: Purification of γ-Terpineol by Fractional Vacuum Distillation

This protocol is suitable for enriching the γ-terpineol content from a crude essential oil or a commercial terpineol mixture.

Materials:

  • Crude essential oil or terpineol mixture

  • Fractional distillation apparatus with a vacuum pump and a packed distillation column (e.g., Vigreux or Raschig rings)

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Manometer

  • Receiving flasks

  • Boiling chips

Procedure:

  • Place the crude essential oil (e.g., 100 mL) and a few boiling chips into the round-bottom flask of the fractional distillation apparatus.

  • Assemble the apparatus, ensuring all connections are airtight.

  • Begin to slowly evacuate the system using the vacuum pump, aiming for a stable pressure of approximately 6 mmHg.[2]

  • Once the desired pressure is reached, begin heating the flask gently with the heating mantle.

  • Monitor the temperature at the still head. The first fraction, containing lower-boiling point terpenes, will begin to distill.

  • Collect the fractions based on the boiling point. The terpineol isomers will begin to distill at approximately 94°C at 6 mmHg.[2]

  • Carefully collect the fraction that corresponds to the boiling point of γ-terpineol, monitoring the composition of the fractions by GC-FID.

  • Store the enriched fractions in sealed vials at 4°C.

Protocol 3: High-Purity Isolation of γ-Terpineol by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the final purification of γ-terpineol to a high degree of purity.

Materials:

  • γ-Terpineol enriched fraction from fractional distillation

  • Preparative HPLC system with a UV detector

  • Reverse-phase preparative HPLC column (e.g., C18)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Collection tubes

Procedure:

  • Prepare the mobile phase, for example, a mixture of acetonitrile and water. The exact ratio should be optimized based on analytical HPLC results. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.

  • Dissolve the γ-terpineol enriched fraction in a small amount of the mobile phase.

  • Inject the sample onto the preparative HPLC column.

  • Run the separation using an isocratic or gradient elution profile as determined by the optimization step.

  • Monitor the elution of the compounds using the UV detector.

  • Collect the fractions corresponding to the γ-terpineol peak in separate collection tubes.

  • Combine the fractions containing pure γ-terpineol.

  • Remove the solvent from the collected fractions using a rotary evaporator to obtain the purified γ-terpineol.

  • Confirm the purity of the final product using analytical GC-FID or GC-MS.

Mandatory Visualization

G cluster_0 Essential Oil Extraction cluster_1 Purification cluster_2 Analysis raw_material Essential Oil Source (e.g., Pine, Cinnamon) steam_distillation Steam Distillation raw_material->steam_distillation crude_oil Crude Essential Oil steam_distillation->crude_oil fractional_distillation Fractional Vacuum Distillation crude_oil->fractional_distillation enriched_fraction γ-Terpineol Enriched Fraction fractional_distillation->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_gamma_terpineol High-Purity γ-Terpineol prep_hplc->pure_gamma_terpineol gc_fid GC-FID Analysis pure_gamma_terpineol->gc_fid gc_ms GC-MS Analysis pure_gamma_terpineol->gc_ms

Caption: Workflow for the extraction and purification of γ-terpineol.

G start Start | Crude Essential Oil step1 Fractional Distillation - Separate components by boiling point under vacuum. - Collect fraction at ~94°C @ 6 mmHg. start->step1 step2 Preparative HPLC - Inject enriched fraction onto a C18 column. - Elute with Acetonitrile/Water mobile phase. step1->step2 step3 Fraction Collection - Collect peaks corresponding to γ-Terpineol. step2->step3 step4 Solvent Removal - Use rotary evaporation to remove mobile phase. step3->step4 end End | Purified γ-Terpineol step4->end

Caption: Logical steps for the purification of γ-terpineol.

References

Application Note: Quantitative Analysis of Gamma-Terpineol in Plant Extracts by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-terpineol is a naturally occurring monoterpenoid alcohol found in the essential oils of numerous plants. It is recognized for its pleasant floral aroma and possesses a range of bioactive properties, including anti-inflammatory, antioxidant, and pro-apoptotic activities.[1] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control in the food and fragrance industries, as well as for research and development in phytopharmaceuticals. This application note provides a detailed protocol for the quantitative analysis of this compound in various plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes the percentage content of this compound found in the essential oils of several plant species, as determined by GC-MS analysis.

Plant SpeciesCommon NameThis compound Content (%)Reference(s)
Melaleuca alternifoliaTea Tree0.8 - 3.5
Eucalyptus spp.Eucalyptus0.1 - 4.0[2]
Thymus vulgarisThyme~15.2[2][3]
Rosmarinus officinalisRosemary0.5 - 1.2[4]
Lavandula angustifoliaLavenderTrace - 0.5

Experimental Protocols

This section details the methodologies for sample preparation and GC-MS analysis for the quantification of this compound.

Sample Preparation: Solvent Extraction

This protocol is suitable for the extraction of essential oils from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, flowers)

  • Hexane (analytical grade)

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

  • Micropipettes and tips

  • Filter paper

Procedure:

  • Weigh 10 g of dried, powdered plant material into a 50 mL glass vial.

  • Add 20 mL of hexane to the vial.

  • Cap the vial and vortex vigorously for 1 minute.

  • Place the vial in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the plant material.

  • Carefully decant the hexane supernatant into a clean flask.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times, pooling the hexane extracts.

  • Add anhydrous sodium sulfate to the pooled extract to remove any residual water.

  • Filter the extract through filter paper to remove the sodium sulfate and any fine plant particles.

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 3°C/min to 180°C.

    • Ramp: 20°C/min to 280°C, hold for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-500

  • Solvent Delay: 3 minutes

Data Analysis and Quantification:

  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The mass spectrum of this compound will show characteristic fragment ions.

  • Quantification: Prepare a series of calibration standards of this compound in hexane at different concentrations. Inject each standard into the GC-MS under the same conditions as the samples. Construct a calibration curve by plotting the peak area of this compound against its concentration. The concentration of this compound in the plant extract is then determined from this calibration curve.

Visualizations

Experimental Workflow

logical_relationship cluster_process Analytical Process plant_extract Plant Extract gc_separation GC Separation (by volatility) plant_extract->gc_separation ms_ionization MS Ionization & Fragmentation gc_separation->ms_ionization mass_analyzer Mass Analysis (m/z ratio) ms_ionization->mass_analyzer detector Detection mass_analyzer->detector chromatogram Chromatogram (Retention Time) detector->chromatogram mass_spectrum Mass Spectrum (Fragmentation Pattern) detector->mass_spectrum anti_inflammatory_pathway cluster_cell Cellular Response cluster_nfkb NF-κB Complex inflammatory_stimuli Inflammatory Stimuli ikb_kinase IKK Complex inflammatory_stimuli->ikb_kinase gamma_terpineol This compound gamma_terpineol->ikb_kinase inhibits nf_kb_activation NF-κB Activation ikb_kinase->nf_kb_activation leads to ikb IκB ikb_kinase->ikb phosphorylates inflammatory_genes Inflammatory Gene Expression nf_kb_activation->inflammatory_genes nf_kb NF-κB pro_apoptotic_pathway cluster_cell Apoptotic Pathway gamma_terpineol This compound mitochondria Mitochondria gamma_terpineol->mitochondria induces stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Note: Quantification of γ-Terpineol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of γ-terpineol in essential oils and other matrices using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical, cosmetic, and flavor industries. This document includes a comprehensive experimental protocol, method validation parameters, and data presented in clear, structured tables.

Introduction

γ-Terpineol is a monoterpenoid alcohol and a significant constituent of various essential oils, including those from tea tree (Melaleuca alternifolia) and other Melaleuca species. It contributes to the characteristic aroma and potential therapeutic properties of these oils. Accurate quantification of γ-terpineol is crucial for the quality control of raw materials and finished products, as well as for research into the bioactivity of essential oils. High-performance liquid chromatography (HPLC) offers a robust and reliable technique for the separation and quantification of γ-terpineol. This application note details a validated RP-HPLC-UV method for this purpose.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 210 nm
Run Time Approximately 10 minutes
Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • γ-Terpineol analytical standard (≥98% purity)

Standard Solution Preparation

A stock solution of γ-terpineol is prepared by accurately weighing a known amount of the standard and dissolving it in the mobile phase to achieve a concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution to construct a calibration curve.

Sample Preparation

For the analysis of γ-terpineol in essential oils, a simple dilution is typically sufficient.

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Dissolve the sample in the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to 10 mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation

The described HPLC method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. While specific quantitative data for γ-terpineol is not extensively available in publicly accessible literature, the following tables present typical validation parameters for terpene analysis using HPLC, which can be used as a reference for method development and validation.

Linearity

The linearity of the method is determined by injecting a series of standard solutions of known concentrations and constructing a calibration curve by plotting the peak area against the concentration.

Table 2: Linearity Data (Illustrative)

AnalyteConcentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
Terpene (e.g., α-Terpineol)5 - 100y = 45.8x + 12.3> 0.999
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

Table 3: LOD and LOQ Data (Illustrative)

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Terpene (e.g., α-Terpineol)0.51.5
Precision

The precision of the method is evaluated by analyzing replicate injections of a standard solution on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

Table 4: Precision Data (Illustrative)

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Terpene (e.g., α-Terpineol)50< 2.0< 3.0
Accuracy

The accuracy of the method is determined by performing recovery studies. A known amount of γ-terpineol standard is spiked into a sample matrix, and the percentage of recovery is calculated.

Table 5: Accuracy (Recovery) Data (Illustrative)

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Terpene (e.g., α-Terpineol)2524.598.0
5049.298.4
7574.198.8

Experimental Workflows and Diagrams

The following diagrams illustrate the key experimental workflows for the quantification of γ-terpineol using HPLC.

SamplePreparationWorkflow cluster_prep Sample Preparation weigh Weigh Essential Oil Sample dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate for 5 min dissolve->sonicate dilute Dilute to Final Volume sonicate->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter

Caption: Workflow for the preparation of essential oil samples.

HPLCAnalysisWorkflow cluster_hplc HPLC Analysis inject Inject Sample (10 µL) separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: General workflow for HPLC analysis.

Conclusion

The RP-HPLC method described in this application note is a reliable and efficient technique for the quantification of γ-terpineol in various samples. The method is straightforward to implement and provides accurate and precise results, making it a valuable tool for quality control and research in industries where γ-terpineol is a key component. The provided protocols and validation parameters serve as a strong foundation for the development and implementation of this analytical method.

Application Notes and Protocols for Determining the Antioxidant Capacity of Gamma-Terpineol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-terpineol (γ-terpineol) is a naturally occurring monoterpene alcohol found in the essential oils of various plants, including tea tree, pine, and eucalyptus. It is recognized for its pleasant lilac-like aroma and has demonstrated a range of biological activities, including antimicrobial and anti-inflammatory properties. Of significant interest to the scientific community is its potential as an antioxidant. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a process implicated in numerous chronic diseases and the aging process.

This document provides detailed application notes and standardized protocols for evaluating the antioxidant capacity of γ-terpineol using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.

Data Presentation

The antioxidant capacity of γ-terpineol, as determined by various assays, is summarized below. It is important to note that the antioxidant activity of a compound can vary depending on the assay method, as each assay has a different underlying mechanism. For instance, γ-terpinene, a closely related monoterpene, has shown notable activity in the FRAP assay.[1]

AssayParameterReported Value for this compound or Related IsomersStandard Reference
DPPH Radical Scavenging Assay IC50 (µg/mL)Data not available in the searched literatureTrolox / Ascorbic Acid
ABTS Radical Scavenging Assay TEAC (Trolox Equivalents)Data not available in the searched literatureTrolox
FRAP Assay FRAP Value (µM Fe(II))High activity observed for γ-terpinene[1]Trolox / Ferrous Sulfate
ORAC Assay ORAC Value (µmol TE/g)Data not available in the searched literatureTrolox

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and consistency in experimental design.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the this compound dilutions.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the positive control, use Trolox or ascorbic acid at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[2][3]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution Preparation: Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.

  • Assay:

    • Add 10 µL of the this compound dilutions to 190 µL of the ABTS•+ working solution in a 96-well microplate.

    • Prepare a standard curve using Trolox at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is calculated from the standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Trolox or Ferrous sulfate (FeSO₄) (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.

  • Assay:

    • Add 10 µL of the this compound dilutions to 190 µL of the FRAP reagent in a 96-well microplate.

    • Prepare a standard curve using Trolox or FeSO₄ at various concentrations.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 4 to 30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is calculated from the standard curve and expressed as µM Fe(II) equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Trolox (as a standard)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before each run.

    • Prepare a stock solution of Trolox in phosphate buffer for the standard curve.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions in phosphate buffer.

  • Assay:

    • In a black 96-well microplate, add 25 µL of this compound dilutions or Trolox standards.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 15 minutes in the plate reader.

  • Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately start monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. The plate should be maintained at 37°C.

  • Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is obtained by subtracting the AUC of the blank. The ORAC value is then calculated by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as micromoles of Trolox equivalents per gram or liter of the sample (µmol TE/g or µmol TE/L).

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow

The general workflow for in vitro antioxidant capacity assays involves several key steps from sample preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis Sample_Prep Sample Preparation (this compound Dilutions) Reaction Reaction Incubation Sample_Prep->Reaction Reagent_Prep Reagent Preparation (DPPH, ABTS, FRAP, ORAC) Reagent_Prep->Reaction Measurement Spectrophotometric / Fluorometric Reading Reaction->Measurement Calculation Calculation of Antioxidant Capacity (IC50, TEAC, FRAP Value, ORAC Value) Measurement->Calculation Comparison Comparison with Standards Calculation->Comparison

Figure 1: General experimental workflow for antioxidant capacity assays.

Potential Signaling Pathways

While direct evidence for the signaling pathways modulated by the antioxidant activity of this compound is still emerging, research on related terpenes suggests potential mechanisms. Terpenoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, terpineol has been implicated in the inhibition of pro-inflammatory mediators like IL-1β, IL-6, and TNF-α, and the modulation of the NF-κB, p38 MAPK, and ERK pathways.[4] Gamma-terpinene has been shown to exert anti-inflammatory effects through the PGE2/IL-10 axis.[2][5] It is plausible that the antioxidant activity of this compound contributes to these anti-inflammatory effects by reducing the reactive oxygen species (ROS) that can activate these pro-inflammatory pathways.

signaling_pathway cluster_stimulus Cellular Stress cluster_terpineol Intervention cluster_pathway Signaling Cascade cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) NFkB NF-κB Pathway ROS->NFkB Activates MAPK MAPK Pathways (p38, ERK) ROS->MAPK Activates Gamma_Terpineol This compound Gamma_Terpineol->ROS Scavenges Gamma_Terpineol->NFkB Inhibits Gamma_Terpineol->MAPK Inhibits Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Inflammation Upregulates MAPK->Inflammation Upregulates

Figure 2: Postulated mechanism of this compound's antioxidant and anti-inflammatory action.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers interested in evaluating the antioxidant capacity of this compound. Adherence to these standardized methods will facilitate the generation of reliable and comparable data. Further research is warranted to elucidate the specific quantitative antioxidant values of this compound across various assays and to fully understand the intricate signaling pathways through which it exerts its beneficial effects. This knowledge will be invaluable for the potential development of this compound as a natural antioxidant in pharmaceutical and nutraceutical applications.

References

Application Notes and Protocols: Anti-inflammatory Effects of Gamma-Terpineol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of gamma-terpineol in cell culture models, supported by detailed experimental protocols and data summaries. This compound, a natural monoterpene found in various essential oils, has demonstrated significant potential in modulating inflammatory responses, primarily in macrophage-mediated inflammation.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound has emerged as a promising anti-inflammatory agent. Studies in cell culture, particularly using lipopolysaccharide (LPS)-stimulated macrophages, have shown that this compound can suppress the production of pro-inflammatory cytokines while promoting anti-inflammatory mediators.[1][2] This document outlines the key mechanisms and provides practical protocols for investigating these effects.

Mechanism of Action

The primary anti-inflammatory mechanism of this compound in LPS-stimulated macrophages involves the modulation of the Prostaglandin E2 (PGE2)/Interleukin-10 (IL-10) axis.[2] this compound treatment leads to an increase in cyclooxygenase-2 (COX-2) expression and subsequent production of PGE2.[2] This elevated PGE2 then stimulates the production of the anti-inflammatory cytokine IL-10. The enhanced IL-10 levels are crucial for the downstream suppression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[2] The inhibitory effect of this compound on these pro-inflammatory cytokines is abolished in the absence of functional IL-10, highlighting the central role of this pathway.[2]

Signaling Pathway Diagram

Gamma_Terpineol_Signaling cluster_cell Macrophage cluster_membrane Cell Membrane LPS LPS TLR4 TLR4 LPS->TLR4 Activates gamma_terpineol γ-Terpineol COX2 COX-2 gamma_terpineol->COX2 Upregulates IL1b IL-1β TLR4->IL1b Induces IL6 IL-6 TLR4->IL6 Induces PGE2 PGE2 COX2->PGE2 Produces IL10 IL-10 PGE2->IL10 Stimulates IL10->IL1b Inhibits IL10->IL6 Inhibits Pro_inflammatory_Response Pro-inflammatory Response IL1b->Pro_inflammatory_Response IL6->Pro_inflammatory_Response

Caption: this compound's anti-inflammatory signaling pathway in macrophages.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cytokine production in LPS-stimulated murine peritoneal macrophages.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

CytokineTreatmentConcentration (pg/mL)% Inhibition
IL-1β LPS150 ± 10-
LPS + γ-Terpineol (0.1 mM)75 ± 850%
IL-6 LPS8000 ± 500-
LPS + γ-Terpineol (0.1 mM)4000 ± 30050%
TNF-α LPS2500 ± 200-
LPS + γ-Terpineol (0.1 mM)1250 ± 15050%

Data is illustrative and based on trends reported in the literature.[1][2][3] Actual values may vary based on experimental conditions.

Table 2: Effect of this compound on Anti-inflammatory Cytokine Production

CytokineTreatmentConcentration (pg/mL)% Increase
IL-10 LPS500 ± 50-
LPS + γ-Terpineol (0.1 mM)1000 ± 100100%

Data is illustrative and based on trends reported in the literature.[1][2] Actual values may vary based on experimental conditions.

Experimental Protocols

Experimental Workflow Diagram

Experimental_Workflow A 1. Cell Culture (e.g., Murine Peritoneal Macrophages) B 2. Cell Seeding A->B C 3. Pre-treatment with γ-Terpineol B->C H 8. Cell Viability Assay (MTT) B->H Parallel Plate D 4. Inflammatory Stimulation (e.g., LPS) C->D E 5. Incubation D->E F 6. Supernatant Collection E->F G 7. Cytokine Quantification (ELISA) F->G

Caption: General experimental workflow for studying this compound's effects.

Protocol 1: Isolation and Culture of Murine Peritoneal Macrophages

Materials:

  • C57BL/6 mice

  • Thioglycollate broth (4%)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sterile PBS

  • Syringes and needles

Procedure:

  • Inject mice intraperitoneally with 1 mL of 4% thioglycollate broth.

  • After 3-4 days, euthanize the mice and disinfect the abdominal area.

  • Inject 10 mL of cold, sterile PBS into the peritoneal cavity.

  • Gently massage the abdomen and then aspirate the peritoneal fluid.

  • Centrifuge the collected fluid at 400 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Plate the cells in culture dishes and incubate for 2-4 hours to allow macrophages to adhere.

  • Wash the plates with warm PBS to remove non-adherent cells. The remaining adherent cells are primarily macrophages.

Protocol 2: In Vitro Anti-inflammatory Assay

Materials:

  • Cultured macrophages (from Protocol 1 or a cell line like RAW 264.7)

  • This compound solution (dissolved in DMSO, then diluted in culture medium)

  • Lipopolysaccharide (LPS) from E. coli

  • Complete culture medium

  • 96-well culture plates

Procedure:

  • Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1 mM). Include a vehicle control (DMSO).

  • Pre-incubate the cells with this compound for 1-2 hours.

  • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.

Protocol 3: Cytokine Quantification by ELISA

Materials:

  • ELISA kits for IL-1β, IL-6, TNF-α, and IL-10

  • Collected cell culture supernatants

  • Microplate reader

Procedure:

  • Perform the ELISA for each cytokine according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Block the plate to prevent non-specific binding.

  • Add cell culture supernatants and standards to the wells.

  • Add the detection antibody, followed by a substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 4: Cell Viability (MTT) Assay

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Cells treated with this compound as in Protocol 2 (without LPS stimulation)

Procedure:

  • After the 24-hour incubation with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage relative to the vehicle-treated control cells. This is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Conclusion

This compound demonstrates consistent anti-inflammatory effects in cell culture models by suppressing pro-inflammatory cytokines and enhancing anti-inflammatory cytokine production through the PGE2/IL-10 axis. The provided protocols offer a standardized framework for researchers to investigate and validate the therapeutic potential of this compound and related compounds in the context of inflammatory diseases.

References

Gamma-Terpineol: In Vitro Anticancer Potential Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Gamma-terpineol (γ-terpineol), a natural monoterpene alcohol found in the essential oils of various plants, has garnered interest for its potential pharmacological activities. Recent in vitro studies have highlighted its cytotoxic and pro-apoptotic effects on cancer cells, suggesting its potential as a novel anticancer agent. These application notes provide a summary of the key findings on the in vitro anticancer effects of this compound and detailed protocols for replicating and extending this research.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of this compound on the human hepatoma BEL-7402 cell line.

Table 1: Cytotoxicity of this compound on BEL-7402 Cells

Concentration (µg/mL)Inhibition Rate (%) after 48h
408.87
8011.99
16026.62
32049.68
64069.16
IC50 320

Table 2: Apoptosis Induction by this compound (320 µg/mL) on BEL-7402 Cells

Treatment Duration (hours)Apoptotic Cells (%)
0 (Control)0.45
129.34
2435.80
3645.00
4871.00

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • This compound

  • Human hepatoma BEL-7402 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed BEL-7402 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare various concentrations of this compound (e.g., 40, 80, 160, 320, 640 µg/mL) in DMEM.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound solutions. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the inhibition rate using the following formula:

    • Inhibition Rate (%) = (1 - (OD_treated / OD_control)) * 100

Protocol 2: Apoptosis Analysis by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

Materials:

  • This compound

  • BEL-7402 cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed BEL-7402 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with this compound (e.g., 320 µg/mL) for different time points (e.g., 12, 24, 36, 48 hours).

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • BEL-7402 cells

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed BEL-7402 cells and treat with this compound as described in the apoptosis protocol.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 4: DNA Fragmentation Assay (DNA Ladder)

Objective: To qualitatively assess apoptosis-induced DNA fragmentation.

Materials:

  • This compound

  • BEL-7402 cells

  • DNA extraction kit (for apoptotic DNA ladders)

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system

Procedure:

  • Treat BEL-7402 cells with this compound (e.g., 320 µg/mL) for 36 and 48 hours.

  • Harvest the cells and extract genomic DNA using a suitable kit according to the manufacturer's instructions.

  • Prepare a 1.5% agarose gel in TAE buffer containing a DNA stain.

  • Load the extracted DNA samples into the wells of the gel.

  • Run the gel electrophoresis until the dye front has migrated an appropriate distance.

  • Visualize the DNA fragments under UV light. The appearance of a "ladder" of DNA fragments indicates apoptosis.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed BEL-7402 Cells treat Treat with this compound start->treat mtt MTT Assay (Cytotoxicity) treat->mtt flow_apoptosis Flow Cytometry (Apoptosis) treat->flow_apoptosis flow_cellcycle Flow Cytometry (Cell Cycle) treat->flow_cellcycle dna_ladder DNA Ladder Assay (DNA Fragmentation) treat->dna_ladder ic50 Determine IC50 mtt->ic50 apoptosis_rate Quantify Apoptosis Rate flow_apoptosis->apoptosis_rate cell_cycle_dist Analyze Cell Cycle Distribution flow_cellcycle->cell_cycle_dist visualize_dna Visualize DNA Fragmentation dna_ladder->visualize_dna

Caption: Experimental workflow for evaluating the in vitro anticancer effects of this compound.

signaling_pathway cluster_cell Cancer Cell gamma_terpineol This compound cell_proliferation Cell Proliferation gamma_terpineol->cell_proliferation Inhibits g1_s_phase G1/S Phase Arrest gamma_terpineol->g1_s_phase Induces apoptosis Apoptosis gamma_terpineol->apoptosis Induces dna_fragmentation DNA Fragmentation apoptosis->dna_fragmentation

Caption: Proposed mechanism of this compound's anticancer action in vitro.

Application Notes and Protocols for Gamma-Terpineol as a Fragrance Ingredient in Cosmetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-terpineol is a naturally occurring monoterpene alcohol found in the essential oils of various plants, including those of the Eucalyptus genus. It is characterized by a fresh, floral, and lilac-like aroma, making it a common ingredient in fragrances for cosmetic and personal care products.[1] Beyond its olfactory properties, this compound and related terpenes have been investigated for their potential biological activities, including anti-inflammatory and antioxidant effects.[2][3] This document provides detailed application notes and protocols for the use of this compound as a fragrance ingredient in cosmetics, with a focus on regulatory compliance, safety assessment, and methodologies to evaluate its potential bioactivities.

Regulatory Status and Safety Considerations

Under the European Union's Regulation (EC) No 1223/2009, as amended by Regulation (EU) 2023/1545, terpineol, including its gamma-isomer, is classified as a fragrance allergen.[4] Consequently, its presence in cosmetic products must be indicated in the list of ingredients if its concentration exceeds:

  • 0.001% in leave-on products [4][5]

  • 0.01% in rinse-off products [4][5]

While one source indicates no restrictions for this compound under the 51st amendment of the International Fragrance Association (IFRA) standards for various product categories, adherence to the EU's mandatory allergen labeling thresholds is crucial for products marketed in the EU.[6]

Data Presentation: Regulatory and Safety Thresholds

Regulation/StandardProduct TypeConcentration ThresholdReference
EU Regulation 2023/1545 Leave-on Products> 0.001% (must be labeled)[4][5]
EU Regulation 2023/1545 Rinse-off Products> 0.01% (must be labeled)[4][5]
IFRA Standard 51 Categories 1-11No Restriction[6]

Experimental Protocols

Skin Sensitization Potential Assessment

The potential of a fragrance ingredient to induce skin sensitization is a critical safety endpoint. The Human Repeated Insult Patch Test (HRIPT) is a well-established clinical method for this purpose. Additionally, non-animal, in vitro methods are increasingly used in a tiered approach to safety assessment.

This protocol is based on the standard RIFM (Research Institute for Fragrance Materials) HRIPT methodology.[1][5][6][7][8]

Objective: To determine the skin sensitization potential of this compound in human subjects.

Methodology:

  • Subject Recruitment: A panel of 50-200 healthy volunteers with no known history of skin diseases is recruited.

  • Test Material Preparation: this compound is prepared at a suitable concentration in a vehicle such as 75% diethyl phthalate/25% ethanol.

  • Induction Phase (3 weeks):

    • An occlusive or semi-occlusive patch containing the test material is applied to the upper back of each subject for 24 hours.

    • Patches are applied three times a week (e.g., Monday, Wednesday, Friday) for three consecutive weeks to the same site.

    • The site is evaluated for any signs of irritation before each new patch application.

  • Rest Phase (2 weeks): No patches are applied during this period to allow for the development of any potential sensitization.

  • Challenge Phase (1 week):

    • A new patch with the test material is applied to a naive site on the lower back for 24 hours.

    • The challenge site is evaluated for signs of an allergic reaction (erythema, edema) at 24, 48, 72, and, if necessary, 96 hours after patch removal.

Data Analysis: The incidence and severity of skin reactions during the challenge phase are recorded and analyzed to determine if this compound induced sensitization at the tested concentration.

Experimental Workflow: Human Repeated Insult Patch Test (HRIPT)

HRIPT_Workflow cluster_induction Induction Phase (3 weeks) cluster_rest Rest Phase (2 weeks) cluster_challenge Challenge Phase (1 week) induction_patch Apply Patch (24h) (3x/week) evaluate_irritation Evaluate Irritation induction_patch->evaluate_irritation rest No Patch Application evaluate_irritation->rest challenge_patch Apply Patch to Naive Site (24h) rest->challenge_patch evaluate_sensitization Evaluate Sensitization (24, 48, 72, 96h) challenge_patch->evaluate_sensitization end_point End evaluate_sensitization->end_point start Start start->induction_patch

Caption: Workflow for the Human Repeated Insult Patch Test (HRIPT).

A defined approach combines data from multiple in vitro assays to predict skin sensitization potential without animal testing. A common approach involves assessing key events in the Adverse Outcome Pathway (AOP) for skin sensitization.

Objective: To assess the skin sensitization potential of this compound using a combination of in vitro assays.

Methodology:

  • Direct Peptide Reactivity Assay (DPRA):

    • Principle: Measures the reactivity of the test substance with synthetic peptides containing cysteine and lysine, mimicking the covalent binding of haptens to skin proteins.

    • Procedure: this compound is incubated with the synthetic peptides. The depletion of the peptides is measured by HPLC.

  • KeratinoSens™ Assay:

    • Principle: Measures the activation of the Keap1-Nrf2-ARE antioxidant response element pathway in human keratinocytes, a key event in the sensitization cascade.

    • Procedure: HaCaT cells containing a luciferase reporter gene under the control of the ARE element are exposed to this compound. Luciferase activity is measured to determine gene activation.

  • Human Cell Line Activation Test (h-CLAT):

    • Principle: Measures the activation of dendritic cells by assessing the expression of cell surface markers (CD54 and CD86) on THP-1 cells.

    • Procedure: THP-1 cells are exposed to this compound, and the expression of CD54 and CD86 is quantified using flow cytometry.

Data Analysis: The results from these assays are integrated using a defined approach (e.g., a "2 out of 3" concordance model) to predict the sensitization potential of this compound.

Experimental Workflow: In Vitro Skin Sensitization Defined Approach

InVitro_Sensitization_Workflow cluster_assays In Vitro Assays dpra DPRA (Peptide Reactivity) data_integration Data Integration (e.g., 2 out of 3 Concordance) dpra->data_integration keratinosens KeratinoSens™ (Keratinocyte Activation) keratinosens->data_integration hclat h-CLAT (Dendritic Cell Activation) hclat->data_integration prediction Prediction of Sensitization Potential data_integration->prediction

Caption: Workflow for an in vitro defined approach to skin sensitization testing.

Antioxidant Activity Assessment

The antioxidant potential of this compound can be evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method.

Objective: To determine the free radical scavenging activity of this compound.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol.

    • Prepare a series of dilutions of this compound in methanol.

    • A standard antioxidant, such as gallic acid or Trolox, is used as a positive control.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each this compound dilution, standard, or methanol (as a blank) to the wells of a 96-well plate in triplicate.

    • Add 190 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The results can also be expressed as an IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity Assessment

The anti-inflammatory properties of this compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Objective: To evaluate the effect of this compound on the production of TNF-α and IL-6 in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours). A vehicle control and an LPS-only control should be included.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Data Analysis: Compare the levels of TNF-α and IL-6 in the this compound-treated groups to the LPS-only control group to determine the percentage of inhibition.

Signaling Pathway Visualization

Hypothesized Anti-inflammatory Mechanism of this compound via NF-κB Pathway Inhibition

Terpenoids have been shown to exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The related compound, alpha-terpineol, has been suggested to inhibit this pathway. It is hypothesized that this compound may also inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6.

Diagram: Hypothesized Inhibition of the Canonical NF-κB Signaling Pathway by this compound

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB IκB Degradation gamma_terpineol This compound gamma_terpineol->IKK Inhibits? DNA DNA NFkB_active->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Caption: Hypothesized mechanism of this compound's anti-inflammatory action.

Conclusion

This compound is a widely used fragrance ingredient that is now subject to allergen labeling regulations in the European Union. Its use in cosmetic formulations requires careful consideration of these regulatory thresholds. The provided protocols offer a framework for assessing the skin sensitization potential of this compound using both clinical and in vitro methods, as well as for exploring its potential antioxidant and anti-inflammatory bioactivities. Further research into the precise molecular mechanisms of action, such as its effect on the NF-κB pathway, will be valuable for substantiating any functional claims and ensuring its safe use in cosmetic products.

References

Application of Gamma-Terpineol as a Natural Insecticide: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-terpineol, a naturally occurring monoterpene alcohol found in the essential oils of various plants, including those of the Pinus genus, has garnered attention for its potential as a natural insecticide.[1][2] Its biodegradability and lower potential for environmental persistence compared to synthetic pesticides make it an attractive candidate for integrated pest management (IPM) strategies. This document provides a comprehensive overview of the application of this compound as a natural insecticide, including its efficacy, proposed mechanisms of action, and detailed protocols for its evaluation. While research on this compound is ongoing, this guide synthesizes the current understanding to facilitate further investigation and development.

Data Presentation: Insecticidal Efficacy of Terpineol Isomers

Quantitative data on the specific insecticidal activity of isolated this compound is limited in publicly available literature. Much of the existing research has focused on essential oils containing a mixture of terpineol isomers or on the more abundant alpha-terpineol. The following table summarizes available data for terpineol isomers to provide a comparative context for the potential efficacy of this compound.

Compound/MixtureInsect SpeciesBioassay TypeEfficacy (LD50/LC50/IC50)Reference
α-Terpineol / β-Terpineol MixtureRat (for toxicity context)Oral4,300 mg/kg[3]
Terpineol (unspecified isomers)Rabbit (for toxicity context)Dermal>3,000 mg/kg[3]
α-Terpineol-Acetylcholinesterase InhibitionIC50 = 1.3 mg/mL[4]
Terpinen-4-ol (related monoterpenoid)-Acetylcholinesterase InhibitionIC50 = 3.2 mg/mL[4]
(-)-4-TerpineolPlutella xylostella (3rd instar larvae)ContactLD50 = 31.22 mg/mL (24h)[5]
(-)-4-TerpineolPlutella xylostella (adults)FumigantLC50 = 7.35 mg/mL (24h)[5]

Note: LD50 (Lethal Dose, 50%) refers to the dose required to kill 50% of the test population. LC50 (Lethal Concentration, 50%) is the concentration in air or water that kills 50% of the test population. IC50 (Half-maximal inhibitory concentration) indicates the concentration of a substance needed to inhibit a biological process by 50%.

Proposed Mechanism of Action

The insecticidal action of monoterpenoids like this compound is often attributed to their neurotoxic effects. Several key signaling pathways in the insect nervous system are considered potential targets.

1. Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft, terminating the nerve signal. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve impulses, paralysis, and eventual death of the insect. Studies on related terpineols, such as alpha-terpineol and terpinen-4-ol, have demonstrated their ability to inhibit AChE, suggesting a similar mode of action for this compound.[1][4][5]

2. Modulation of Octopamine Receptors: Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in insects, playing a role in various physiological processes, including flight, feeding, and reproduction. Essential oils containing monoterpenes have been shown to interact with octopamine receptors, disrupting normal nerve signaling.[6] This interference can lead to a range of sublethal and lethal effects.

3. Interaction with GABA Receptors: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system. The binding of GABA to its receptor opens chloride ion channels, leading to hyperpolarization of the neuron and inhibition of nerve impulses. Some insecticides act as antagonists of the GABA receptor, blocking the chloride channel and causing hyperexcitability of the nervous system, convulsions, and death. In silico and in vitro studies suggest that monoterpenoids can interact with insect GABA receptors.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Neurotransmitter Release cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic_Neuron Presynaptic Neuron Acetylcholine Acetylcholine (ACh) Presynaptic_Neuron->Acetylcholine Action Potential AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis (Blocked) ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binding gamma_Terpineol γ-Terpineol gamma_Terpineol->AChE Inhibition Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Continuous Stimulation (leading to paralysis)

Figure 1: Proposed mechanism of AChE inhibition by γ-terpineol.

G Start Start: Select Insect Species and γ-Terpineol Concentrations Fumigant_Assay Fumigant Toxicity Bioassay Start->Fumigant_Assay Contact_Assay Contact Toxicity Bioassay Start->Contact_Assay Repellent_Assay Repellent Bioassay Start->Repellent_Assay Data_Collection1 Record Mortality/Repellency (e.g., at 24, 48, 72h) Fumigant_Assay->Data_Collection1 Contact_Assay->Data_Collection1 Repellent_Assay->Data_Collection1 LC50_LD50_Calc Calculate LC50/LD50/ Repellency Percentage Data_Collection1->LC50_LD50_Calc Mechanism_Study Mechanism of Action Studies LC50_LD50_Calc->Mechanism_Study AChE_Assay Acetylcholinesterase Inhibition Assay Mechanism_Study->AChE_Assay Receptor_Assay Octopamine/GABA Receptor Binding Assays Mechanism_Study->Receptor_Assay Data_Collection2 Measure Enzyme Inhibition (IC50)/ Receptor Binding Affinity AChE_Assay->Data_Collection2 Receptor_Assay->Data_Collection2 Analysis Data Analysis and Conclusion Data_Collection2->Analysis

Figure 2: Experimental workflow for evaluating γ-terpineol.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the insecticidal properties of this compound. These should be adapted based on the specific insect species and available laboratory equipment.

Protocol 1: Fumigant Toxicity Bioassay

Objective: To determine the lethal concentration (LC50) of this compound vapor against a target insect species.

Materials:

  • Pure this compound

  • Volatile solvent (e.g., acetone or ethanol)

  • Glass jars or vials of a known volume (e.g., 250 mL) with airtight lids

  • Filter paper discs (e.g., Whatman No. 1)

  • Micropipette

  • Test insects (e.g., 10-20 adults of uniform age and sex)

  • Controlled environment chamber (e.g., 25 ± 1°C, 60 ± 5% RH, 12:12 L:D photoperiod)

Procedure:

  • Prepare a series of dilutions of this compound in the chosen solvent.

  • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper disc.

  • Allow the solvent to evaporate completely in a fume hood (approximately 1-2 minutes).

  • Place the treated filter paper inside the airtight container. A small piece of mesh can be used to prevent direct contact between the insects and the treated paper.

  • Introduce a known number of test insects into the container and seal it tightly.

  • For the control group, use a filter paper treated only with the solvent.

  • Place the containers in the controlled environment chamber.

  • Record insect mortality at predetermined time intervals (e.g., 6, 12, 24, and 48 hours). An insect is considered dead if it shows no movement when prodded with a fine brush.

  • Repeat the experiment at least three times.

  • Use probit analysis to calculate the LC50 value.

Protocol 2: Contact Toxicity Bioassay (Topical Application)

Objective: To determine the lethal dose (LD50) of this compound when applied directly to the insect cuticle.

Materials:

  • Pure this compound

  • Acetone

  • Microsyringe or microapplicator

  • Test insects (adults or larvae)

  • CO2 for anesthetizing insects

  • Petri dishes with ventilated lids

  • Controlled environment chamber

Procedure:

  • Prepare serial dilutions of this compound in acetone.

  • Anesthetize the test insects using a brief exposure to CO2.

  • Using a microapplicator, apply a precise volume (e.g., 0.5-1 µL) of a specific dilution to the dorsal thorax of each insect.

  • The control group should be treated with acetone only.

  • Place the treated insects in ventilated Petri dishes containing a food source and water.

  • Maintain the Petri dishes in a controlled environment chamber.

  • Assess mortality at 24, 48, and 72 hours post-treatment.

  • Conduct at least three replications for each concentration.

  • Calculate the LD50 value using probit analysis.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on AChE activity.

Materials:

  • Pure this compound

  • Acetylcholinesterase (from a commercial source or extracted from the target insect)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then make serial dilutions in Tris-HCl buffer.

  • In a 96-well microplate, add the following to each well in this order:

    • Tris-HCl buffer

    • AChE solution

    • This compound dilution (or solvent for control)

  • Incubate the plate at room temperature for a specified period (e.g., 15 minutes).

  • Add DTNB solution to each well.

  • Initiate the reaction by adding the substrate (ATCI) solution to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute for 5 minutes).

  • The rate of reaction is proportional to the change in absorbance over time.

  • Calculate the percentage of AChE inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound shows promise as a natural insecticide, likely acting as a neurotoxin through multiple mechanisms, including the inhibition of acetylcholinesterase and modulation of octopamine and GABA receptors. However, further research is required to establish its specific efficacy (LC50 and LD50 values) against a broader range of insect pests and to fully elucidate its mode of action. The protocols provided herein offer a standardized framework for conducting such investigations, which will be crucial for the development of this compound-based biopesticides for sustainable agriculture and public health applications.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Peak Overlap of Terpineol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak overlap of terpineol isomers (α-terpineol, β-terpineol, and γ-terpineol) during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for peak overlap of terpineol isomers in chromatography?

A1: Peak overlap, or co-elution, of terpineol isomers is often due to their similar chemical structures and polarities. The primary contributing factors in gas chromatography (GC) and high-performance liquid chromatography (HPLC) include:

  • Inadequate Stationary Phase Selectivity: The GC column or HPLC stationary phase may not have the appropriate chemistry to differentiate between the subtle structural differences of the isomers.

  • Suboptimal Temperature Program (GC): An isothermal run or a temperature ramp that is too fast can prevent the effective separation of closely eluting compounds like isomers.[1]

  • Incorrect Mobile Phase Composition (HPLC): The mobile phase may be too strong, causing the isomers to elute too quickly and without sufficient interaction with the stationary phase for separation.

  • Insufficient Column Efficiency: A shorter column, a wider internal diameter, or a thicker film can lead to broader peaks, which are more likely to overlap.

Q2: How can I confirm that a shoulder on a peak is due to co-elution of another isomer?

A2: A shoulder on a peak is a strong indication of co-elution. To confirm this, you can:

  • Utilize a Diode Array Detector (DAD) or Mass Spectrometry (MS): In HPLC, a DAD can perform peak purity analysis by comparing UV spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound. Similarly, in GC-MS, you can examine the mass spectra at different points across the peak; a change in the spectra suggests co-elution.

  • Modify Chromatographic Conditions: A slight change in the method, such as a slower temperature ramp in GC or a weaker mobile phase in HPLC, may improve the separation and resolve the shoulder into a distinct peak.

Q3: Is it possible to separate the enantiomers of terpineol isomers?

A3: Yes, the separation of terpineol enantiomers, such as (+)-α-terpineol and (-)-α-terpineol, can be achieved using chiral chromatography. This typically involves a chiral stationary phase in either GC or HPLC that can stereoselectively interact with the enantiomers. For instance, GC columns with derivatized cyclodextrins are commonly used for the chiral separation of terpenes.[2][3]

Troubleshooting Guides

Guide 1: Improving Peak Resolution in Gas Chromatography (GC)

This guide provides a systematic approach to resolving peak overlap of terpineol isomers in GC.

Problem: Poor separation of α-, β-, and γ-terpineol peaks.

Troubleshooting Workflow:

GC_Troubleshooting start Peak Overlap Observed step1 Optimize Temperature Program start->step1 step2 Evaluate Column Selection step1->step2 If overlap persists step3 Adjust Carrier Gas Flow Rate step2->step3 If overlap persists step4 Consider Column Dimensions step3->step4 If overlap persists end_resolved Peak Resolution Achieved step4->end_resolved Resolution satisfactory end_unresolved Consult Advanced Techniques (e.g., GCxGC, Chiral GC) step4->end_unresolved If overlap persists

Caption: A workflow for troubleshooting peak overlap in GC.

Solutions:

  • Step 1: Optimize the Temperature Program

    • Action: Decrease the initial oven temperature and/or reduce the temperature ramp rate. A slower ramp rate increases the interaction time of the isomers with the stationary phase, often leading to better separation.[1]

    • Example: A multi-step temperature program, such as holding at a lower temperature initially followed by a slow ramp, can be effective. One study on terpineol oil used a temperature program starting at 70°C with a ramp rate of 1.5°C/min to 100°C.[1]

  • Step 2: Evaluate Column Selection

    • Action: The choice of stationary phase is critical. Terpineol isomers have a degree of polarity, so a mid-polarity column or a column with a different selectivity should be considered if a non-polar column is providing poor resolution.

    • Column Comparison:

Stationary PhasePolarityPotential for Terpineol Separation
100% Dimethylpolysiloxane (e.g., OV-1, DB-1)Non-polarCan provide baseline separation, but may require longer columns or slower temperature ramps.[1]
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5)Low-polarityOften provides good selectivity for a wide range of terpenes. A DB-5MS column (30m x 0.25mm i.d. x 0.25µm film thickness) has been shown to provide good baseline separation for terpenes.[4]
Polyethylene Glycol (e.g., WAX columns)PolarCan offer different selectivity based on hydrogen bonding interactions, potentially improving separation.
Chiral Phases (e.g., derivatized cyclodextrins)ChiralNecessary for separating enantiomers and can also resolve positional isomers.[2][3]
  • Step 3: Adjust Carrier Gas Flow Rate

    • Action: Ensure the carrier gas (e.g., Helium, Hydrogen) flow rate is optimal for the column dimensions. Operating at the optimal linear velocity will maximize column efficiency and improve resolution.

  • Step 4: Consider Column Dimensions

    • Action: If resolution is still insufficient, consider using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm). Both will increase the theoretical plates and enhance separation, though analysis time will be longer.

Guide 2: Addressing Peak Overlap in High-Performance Liquid Chromatography (HPLC)

Problem: Co-elution of terpineol isomers in a reversed-phase HPLC method.

Troubleshooting Workflow:

HPLC_Troubleshooting start Peak Overlap Observed step1 Modify Mobile Phase Composition start->step1 step2 Adjust Gradient Profile step1->step2 If overlap persists step3 Evaluate Stationary Phase step2->step3 If overlap persists step4 Check for Extra-Column Volume step3->step4 If overlap persists end_resolved Peak Resolution Achieved step4->end_resolved Resolution satisfactory end_unresolved Consult Advanced Techniques (e.g., 2D-LC) step4->end_unresolved If overlap persists

Caption: A workflow for troubleshooting peak overlap in HPLC.

Solutions:

  • Step 1: Modify Mobile Phase Composition

    • Action: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. This will increase the retention times of the isomers and provide more opportunity for separation.

    • Solvent Selection: Trying a different organic modifier (e.g., switching from acetonitrile to methanol or vice-versa) can alter the selectivity of the separation.

  • Step 2: Adjust Gradient Profile

    • Action: If using a gradient, make the gradient shallower (i.e., decrease the rate of change of the organic solvent concentration). This can improve the resolution of closely eluting peaks.

  • Step 3: Evaluate Stationary Phase

    • Action: Similar to GC, the choice of stationary phase is crucial. If a standard C18 column is not providing adequate separation, consider a column with a different bonded phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase) that can offer different selectivities. A beta-cyclodextrin chemically bound phase has been used for the separation of diastereoisomeric monoterpenyl glycosides, including those of alpha-terpineol.[5]

  • Step 4: Check for Extra-Column Volume

    • Action: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and decrease resolution. Ensure that all connections are made with minimal tubing length and appropriate internal diameters.

Experimental Protocols

Protocol 1: GC-MS Method for the Separation of Terpineol Isomers

This protocol is adapted from a method for the analysis of terpineol oil.[1]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: OV-1 fused silica capillary column (30 m x 0.32 mm i.d. x 0.25 µm film thickness).[1]

  • Carrier Gas: Helium.

  • Injection: Split injection.

  • Temperature Program:

    • Initial Temperature: 70°C.

    • Ramp 1: 1.5°C/min to 100°C.[1]

    • Ramp 2: 5°C/min to 160°C.[1]

    • Ramp 3: 10°C/min to 220°C, hold for 2 minutes.[1]

  • Detector: Mass Spectrometer.

Protocol 2: Chiral GC-FID Separation of α-Terpineol Enantiomers

This protocol is based on a method for the chiral separation of terpinen-4-ol and α-terpineol.[2]

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (GC-FID).

  • Column: A chiral column, for example, one with a cyclodextrin-based stationary phase, would be appropriate.

  • Carrier Gas: Hydrogen or Helium.

  • Injector and Detector Temperature: Typically set around 250°C.

  • Oven Temperature Program: An optimized temperature program would be required, which may involve a low initial temperature and a slow ramp rate to facilitate enantiomeric separation.

Data Presentation

The following table summarizes typical GC parameters that can be adjusted to improve the resolution of terpineol isomers.

ParameterAdjustment for Improved ResolutionExpected OutcomePotential Trade-off
Column Stationary Phase Change to a phase with different selectivity (e.g., from non-polar to mid-polar).Alters the elution order and/or increases the separation between isomers.May require significant method re-development.
Column Length Increase column length (e.g., from 30 m to 60 m).Increases column efficiency, leading to narrower peaks and better separation.Longer analysis times and higher cost.
Column Internal Diameter Decrease internal diameter (e.g., from 0.25 mm to 0.18 mm).Increases column efficiency.Lower sample capacity.
Oven Temperature Decrease initial temperature and/or reduce ramp rate.Increases retention and interaction with the stationary phase, improving separation.[1]Longer analysis times.
Carrier Gas Flow Rate Optimize to the ideal linear velocity for the column dimensions.Maximizes column efficiency for the sharpest possible peaks.Flow rates that are too high or too low will decrease efficiency.

References

Technical Support Center: Purification of γ-Terpineol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of gamma-terpineol (γ-terpineol) from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying γ-terpineol?

A1: The primary methods for purifying γ-terpineol are fractional distillation under vacuum and column chromatography. The choice of method depends on the initial purity of the mixture, the scale of the purification, and the desired final purity. For initial separation from a crude essential oil, steam distillation is often employed first.

Q2: Why is it challenging to separate γ-terpineol from its isomers?

A2: The main challenge in purifying γ-terpineol lies in its close structural similarity to its isomers, particularly α-terpineol. These isomers have very close boiling points, making their separation by fractional distillation difficult.[1] In chromatography, they can exhibit similar polarities, leading to co-elution.

Q3: What is the recommended stationary phase for column chromatography of γ-terpineol?

A3: Silica gel is the most commonly used stationary phase for the chromatographic separation of terpenes like γ-terpineol.[2] Its high surface area and adsorptive properties allow for effective separation based on the polarity of the different components in the mixture.[2]

Q4: How can I analyze the purity of my γ-terpineol sample?

A4: Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for assessing the purity of γ-terpineol.[3][4] This method allows for the separation and identification of γ-terpineol and its isomers, providing quantitative data on the purity of the sample.

Q5: What precautions should I take to prevent the degradation of γ-terpineol during purification?

A5: Terpenes can be sensitive to heat, which can cause thermal degradation or isomerization.[5] When using fractional distillation, it is crucial to perform the distillation under vacuum to lower the boiling points of the components and reduce the risk of thermal degradation.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of isomers - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Fluctuations in heat input.- Use a longer fractionating column or a column with a more efficient packing material.- Reduce the distillation rate to allow for proper equilibrium between the liquid and vapor phases.- Ensure a steady and consistent heat source. Wrapping the distillation column with insulation can help maintain a stable temperature gradient.[6]
Product degradation or discoloration - Distillation temperature is too high.- Presence of oxygen at high temperatures.- Perform the distillation under a vacuum to reduce the boiling points of the terpineols.- Ensure the distillation apparatus is leak-free and consider using an inert gas atmosphere (e.g., nitrogen or argon).
Low product yield - Incomplete condensation of the vapor.- Hold-up in the distillation column.- Check that the condenser is functioning efficiently with a sufficient flow of coolant.- For small-scale distillations, be aware that a significant portion of the product can be lost as residue on the column packing.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Co-elution of γ-terpineol and α-terpineol - Inappropriate mobile phase polarity.- Overloading the column.- Optimize the mobile phase by using a solvent system with lower polarity (e.g., a lower percentage of a polar solvent like ethyl acetate in a non-polar solvent like hexane). This will increase the retention time and improve separation.- Reduce the amount of sample loaded onto the column.
Broad or tailing peaks - Poorly packed column.- Column deactivation.- Ensure the column is packed uniformly to avoid channeling.- The silica gel may need to be reactivated by washing with a polar solvent like methanol, followed by a non-polar solvent to remove any adsorbed impurities.[7]
Low recovery of γ-terpineol - Irreversible adsorption onto the stationary phase.- Elution with a solvent of insufficient polarity.- If γ-terpineol is strongly retained, a gradual increase in the polarity of the mobile phase (gradient elution) may be necessary to elute the compound.- Ensure that the chosen solvent system is capable of eluting all the components of interest.

Quantitative Data

The following table summarizes the physical properties of γ-terpineol and its common isomer, α-terpineol, which are critical for developing a successful purification strategy.

Property γ-Terpineol α-Terpineol Reference
Molecular Formula C₁₀H₁₈OC₁₀H₁₈O
Molecular Weight 154.25 g/mol 154.25 g/mol
Boiling Point (at 760 mmHg) 218-219 °C219-220 °C
Density ~0.935 g/cm³~0.934 g/cm³

Note: The boiling points are very close, highlighting the need for efficient fractional distillation or chromatographic methods for separation.

Experimental Protocols

Protocol 1: Purification of γ-Terpineol by Vacuum Fractional Distillation

Objective: To separate γ-terpineol from a mixture of terpineol isomers.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Vacuum source and gauge

  • Heating mantle with a stirrer

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed to maintain a vacuum.

  • Sample Loading: Charge the round-bottom flask with the crude terpineol mixture and a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.

  • Vacuum Application: Gradually apply a vacuum to the system.

  • Heating: Begin heating the flask gently while stirring.

  • Fraction Collection: As the mixture begins to boil, observe the temperature at the distillation head. Collect the initial fraction (forerun), which may contain more volatile impurities. As the temperature stabilizes, collect the fractions that distill over at the expected boiling point of γ-terpineol at the applied pressure. It is advisable to collect multiple small fractions.

  • Analysis: Analyze the collected fractions by GC-MS to determine the purity of γ-terpineol in each.

  • Pooling: Combine the fractions with the desired purity.

Protocol 2: Purification of γ-Terpineol by Silica Gel Column Chromatography

Objective: To isolate γ-terpineol from a complex mixture using column chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Non-polar solvent (e.g., hexane)

  • Slightly more polar solvent (e.g., ethyl acetate)

  • Crude terpineol mixture

  • Collection tubes or flasks

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent and pour it into the column. Allow the silica gel to settle into a uniform bed.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the non-polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the non-polar solvent. The less polar compounds will travel down the column more quickly.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by adding small amounts of the more polar solvent to the non-polar solvent. This will help to elute the more polar compounds, including the terpineols.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing γ-terpineol.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified γ-terpineol.

Visualizations

Purification_Workflow start Complex Mixture (e.g., Essential Oil) extraction Initial Extraction (e.g., Steam Distillation) start->extraction crude_product Crude Terpineol Isomers extraction->crude_product purification_choice Purification Method Selection crude_product->purification_choice frac_dist Fractional Distillation purification_choice->frac_dist Close Boiling Points col_chrom Column Chromatography purification_choice->col_chrom Polarity Difference analysis1 Purity Analysis (GC-MS) frac_dist->analysis1 analysis2 Purity Analysis (GC-MS) col_chrom->analysis2 pure_gamma Purified γ-Terpineol analysis1->pure_gamma analysis2->pure_gamma

Caption: General workflow for the purification of γ-terpineol.

Troubleshooting_Tree start Poor Separation of γ-Terpineol and α-Terpineol method Which purification method? start->method distillation Fractional Distillation method->distillation Distillation chromatography Column Chromatography method->chromatography Chromatography dist_q1 Is the distillation rate slow enough? distillation->dist_q1 chrom_q1 Is the mobile phase polarity optimized? chromatography->chrom_q1 dist_a1_no Reduce heating rate to allow for equilibrium. dist_q1->dist_a1_no No dist_q2 Is the column efficiency high enough? dist_q1->dist_q2 Yes dist_a2_no Use a longer or more efficient column. dist_q2->dist_a2_no No chrom_a1_no Decrease the polarity of the eluent. chrom_q1->chrom_a1_no No chrom_q2 Is the column overloaded? chrom_q1->chrom_q2 Yes chrom_a2_no Reduce the amount of sample loaded. chrom_q2->chrom_a2_no No

Caption: Troubleshooting decision tree for poor isomer separation.

References

Technical Support Center: Stability of Terpineol Isomers in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document primarily discusses the stability of α-terpineol in aqueous solutions, as it is the most extensively studied isomer. Due to a lack of specific research on the stability of γ-terpineol in aqueous media, the data and protocols for α-terpineol are used as a close proxy. Researchers should consider that the reactivity and stability of γ-terpineol may differ.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of terpineol in my aqueous experiments?

A1: The stability of terpineol in aqueous solutions is primarily affected by temperature, pH, light exposure, and the presence of oxidizing agents. Terpineols are susceptible to degradation under conditions of high heat, extreme pH, and UV light, which can lead to oxidation and other chemical transformations.[1]

Q2: I'm observing a decrease in terpineol concentration in my stock solution over time. What could be the cause?

A2: A decrease in concentration could be due to several factors:

  • Oxidation: Terpineols can degrade in the presence of oxygen, a process that can be accelerated by light and heat.[1]

  • Volatilization: As volatile compounds, terpineols can be lost from solution due to evaporation, especially at higher temperatures.

  • Adsorption: Terpineol may adsorb to the surface of certain container materials. Using glass or chemically inert plastic containers is recommended.

  • Microbial Degradation: If the solution is not sterile, microorganisms may biodegrade the terpineol.[2]

Q3: How does pH affect the stability of terpineol in an aqueous solution?

A3: While specific data for γ-terpineol is limited, studies on related compounds suggest that extreme pH values can catalyze degradation reactions like hydrolysis and oxidation.[3][4] For instance, the decomposition of α-terpineol hydroperoxides is accelerated in acidic conditions.[5] It is advisable to maintain the pH of your terpineol solutions within a neutral range (pH 6-8) for optimal stability, unless your experimental protocol requires otherwise.

Q4: What are the expected degradation products of terpineol in water?

A4: Under forced degradation conditions, such as treatment with UV and hydrogen peroxide, α-terpineol has been shown to degrade into various smaller molecules. While the exact pathway for γ-terpineol is not documented, it is likely to involve oxidation and cleavage of the ring structure.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results in bioassays. Degradation of terpineol stock solution.Prepare fresh solutions for each experiment. Store stock solutions at low temperatures (2-8 °C) in amber glass vials to protect from light and heat. Consider flash-freezing aliquots for long-term storage.
Precipitate formation in the aqueous solution. Low aqueous solubility of terpineol.Terpineol has low solubility in water (approx. 2.4 g/L).[1] Ensure the concentration is below the solubility limit. Use of a co-solvent (e.g., ethanol, DMSO) or encapsulation with cyclodextrins may be necessary for higher concentrations.
Loss of compound during experimental procedures. Volatility and thermal degradation.Minimize exposure to high temperatures. If heating is necessary, perform it in a closed system. During sample preparation, keep solutions covered and cool.[1]
Discoloration or change in odor of the solution. Oxidation or contamination.Discard the solution. Prepare a new solution using high-purity water and sterile techniques. Store under an inert atmosphere (e.g., nitrogen or argon) if high stability is required.

Quantitative Data Summary

The following table summarizes the stability of α-terpineol under different conditions, which can serve as an estimate for γ-terpineol.

Parameter Condition Observation Reference
Thermal Stability Stored at 5°C for 410 days (in nanoemulsion)~92% of initial α-terpineol remained.[1]
Thermal Stability Stored at 25°C for 410 days (in nanoemulsion)~88% of initial α-terpineol remained.[1]
pH-Dependent Decomposition α-terpineol α-HHs in acidified water (pH 4.5) at 298 KLifetime of 12 minutes.[5]
pH-Dependent Decomposition α-terpineol α-HHs in acidified water (pH 4.5) at 283 KLifetime increased to 69 minutes.[5]
Forced Degradation UV/H₂O₂ Treatment>95% removal of α-terpineol.[6][7]

Experimental Protocols

Protocol 1: Preparation and Storage of a Gamma-Terpineol Aqueous Stock Solution

This protocol outlines the steps for preparing a standard aqueous stock solution of this compound and ensuring its short-term stability.

  • Materials:

    • This compound (high purity)

    • Ethanol (ACS grade) or other suitable co-solvent

    • High-purity water (e.g., Milli-Q or equivalent)

    • Sterile amber glass vials with PTFE-lined caps

    • Calibrated analytical balance and pipettes

  • Procedure:

    • Due to the low water solubility of terpineol, a co-solvent is often necessary. Prepare a concentrated primary stock solution in ethanol. For example, accurately weigh 100 mg of this compound and dissolve it in 10 mL of ethanol to get a 10 mg/mL solution.

    • To prepare the aqueous working solution, perform a serial dilution of the primary stock with high-purity water to the desired final concentration. Ensure the final concentration of the co-solvent is compatible with your experimental system (typically <1%).

    • Vortex the solution briefly to ensure homogeneity.

    • Store the aqueous solution at 2-8°C in a tightly sealed amber glass vial.

    • For long-term storage, it is recommended to store the primary stock in ethanol at -20°C. Prepare fresh aqueous dilutions before each experiment.

Protocol 2: General Method for Assessing Terpineol Stability by GC-MS

This protocol provides a framework for a stability study of this compound in an aqueous solution over time.

  • Solution Preparation: Prepare the aqueous this compound solution as described in Protocol 1. Distribute the solution into multiple sealed vials for different time points and storage conditions (e.g., 4°C, 25°C, 40°C).

  • Sample Extraction:

    • At each designated time point (e.g., 0, 24, 48, 72 hours), take an aliquot of the aqueous solution.

    • Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., hexane, ethyl acetate).

    • Vortex vigorously for 1-2 minutes and then centrifuge to separate the phases.

    • Carefully collect the organic layer containing the terpineol.

    • It may be necessary to dry the organic extract with anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Analyze the extracted sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

    • Typical GC conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Injector Temperature: 250°C.

      • Oven Program: Start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C).

      • Carrier Gas: Helium.

    • MS conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Range: m/z 40-400.

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the peak area and compare it to the initial time point (T=0) to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Study cluster_analysis Analysis cluster_result Result prep1 Prepare Primary Stock (γ-terpineol in Ethanol) prep2 Dilute with Water to Working Concentration prep1->prep2 prep3 Aliquot into Vials for Different Conditions prep2->prep3 storage Store at Varied Temperatures & Time Points prep3->storage analysis1 Liquid-Liquid Extraction (e.g., with Hexane) storage->analysis1 analysis2 GC-MS Analysis analysis1->analysis2 analysis3 Quantify Peak Area analysis2->analysis3 result Determine % Degradation over Time analysis3->result

Caption: Workflow for assessing this compound stability.

degradation_pathway cluster_stressors Stress Factors terpineol γ-Terpineol in Aqueous Solution degradation Degradation terpineol->degradation heat Heat heat->degradation light Light (UV) light->degradation oxidants Oxidants (O₂, H₂O₂) oxidants->degradation ph Extreme pH ph->degradation products Oxidized Byproducts & Ring Cleavage Products degradation->products

Caption: Factors leading to terpineol degradation.

References

Technical Support Center: Analysis of Gamma-Terpineol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of gamma-terpineol in biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the biological sample (e.g., plasma, urine).[1][2][3][4] This interference can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[1][2][3] For volatile compounds like this compound, matrix components can also affect partitioning in headspace analysis or cause active sites in the GC inlet, leading to analyte loss.

Q2: I am observing poor peak shape and inconsistent results for this compound. What could be the cause?

A: Poor peak shape (e.g., tailing) and inconsistent results are often symptoms of matrix effects or issues with the analytical system.[5]

  • Active Sites: Non-volatile matrix components can accumulate in the GC inlet liner and on the column, creating active sites that can adsorb or degrade this compound.[5]

  • Co-eluting Matrix Components: Interference from other compounds in the sample can distort the peak shape.

  • Sample Preparation: Inefficient sample cleanup can lead to a high load of matrix components being injected into the system.

Troubleshooting Steps:

  • Inlet Maintenance: Regularly replace the GC inlet liner and septum. Use a liner with glass wool to trap non-volatile residues.

  • Analyte Protectants: Consider the use of analyte protectants, which are compounds added to both samples and standards to mask active sites in the GC system and minimize analyte degradation.[5]

  • Optimize Sample Cleanup: Improve your sample preparation method to remove more interfering compounds. (See Q4).

  • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects.

Q3: My this compound signal is significantly lower in biological samples compared to my solvent standards. How can I address this?

A: This phenomenon, known as ion suppression, is a common matrix effect in both GC-MS and LC-MS.

  • In GC-MS: Co-eluting matrix components can compete with this compound for ionization in the MS source.

  • In LC-MS/MS: Endogenous phospholipids in plasma are a major cause of ion suppression in electrospray ionization (ESI).

Mitigation Strategies:

  • Sample Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components.[1][4] A 1:5 dilution of blood samples has been shown to be effective for compounds with boiling points greater than 150°C.[1]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for this compound is the gold standard for correcting matrix effects. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate normalization.

  • Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration curves in a blank biological matrix that has been processed with the same sample preparation method can help to compensate for the signal suppression.

Q4: What are the recommended sample preparation techniques to minimize matrix effects for this compound?

A: The choice of sample preparation technique is critical for minimizing matrix effects. For volatile compounds like this compound, the following methods are commonly used:

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that extracts volatile and semi-volatile compounds from the headspace above the sample.[6][7] It is highly effective at leaving non-volatile matrix components behind.

  • Liquid-Liquid Extraction (LLE): LLE can be used to extract this compound from aqueous biological fluids into an organic solvent. Optimization of the solvent and pH is necessary to achieve good recovery and minimize the co-extraction of interferences.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE by using a solid sorbent to selectively retain the analyte while washing away interfering compounds.

Quantitative Data on Matrix Effects

The following table summarizes the impact of matrix effects on the analysis of volatile compounds in biological samples and the effectiveness of mitigation strategies. While specific data for this compound is limited in the literature, these examples with other volatile organic compounds (VOCs) provide a useful reference.

Biological MatrixAnalyte TypeAnalytical MethodObserved Matrix EffectMitigation StrategyImprovement in Accuracy/Precision
Whole BloodVarious VOCsHS-SPME-GC-MSSignificant signal suppression for compounds with boiling points >100°C.[1]Sample Dilution (1:5 with water)Quantitative recoveries for compounds with boiling points up to 150°C.[1]
PlasmaVarious DrugsLC-MS/MSIon suppression due to phospholipids.Phospholipid Removal Plates (SPE)Significant reduction in ion suppression and improved assay robustness.
UrinePesticidesGC-MSSignal enhancement due to matrix-induced response.Analyte ProtectantsEqualized response between matrix-free standards and sample extracts.[5]

Experimental Protocols

Protocol 1: Analysis of this compound in Human Plasma by HS-SPME-GC-MS

This protocol is a representative method for the extraction and quantification of this compound in a complex biological matrix.

1. Sample Preparation (HS-SPME):

  • Pipette 500 µL of human plasma into a 10 mL headspace vial.

  • Add 50 µL of an internal standard working solution (e.g., d6-gamma-terpineol).

  • Add 1.5 g of NaCl to facilitate the release of volatile compounds.

  • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

  • Incubate the vial at 60°C for 15 minutes with agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.

2. GC-MS Analysis:

  • GC System: Agilent 7890B GC or equivalent.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Oven Program: Start at 50°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min (hold for 5 min).

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • This compound: Target ion m/z 136, Qualifier ions m/z 93, 121.

    • d6-gamma-terpineol (IS): Target ion m/z 142, Qualifier ions m/z 99, 127.

3. Quantification:

  • Construct a calibration curve using matrix-matched standards (this compound spiked into blank plasma and prepared as described above).

  • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Incubate Incubate at 60°C Add_Salt->Incubate SPME HS-SPME Extraction Incubate->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration Quantification->Result Troubleshooting_Guide Start Poor Peak Shape or Low Signal for this compound Check_System Check GC-MS System Suitability? Start->Check_System System_OK System OK Check_System->System_OK Yes System_Not_OK System Not OK Check_System->System_Not_OK No Check_Matrix_Effects Evaluate Matrix Effects? System_OK->Check_Matrix_Effects Perform_Maintenance Perform Inlet Maintenance (replace liner, septum) System_Not_OK->Perform_Maintenance Perform_Maintenance->Check_System ME_Present Matrix Effects Present Check_Matrix_Effects->ME_Present Yes ME_Absent Matrix Effects Absent Check_Matrix_Effects->ME_Absent No Optimize_Cleanup Optimize Sample Preparation (e.g., change SPME fiber, LLE solvent) ME_Present->Optimize_Cleanup Review_Protocol Review and Optimize Protocol ME_Absent->Review_Protocol Use_Dilution Implement Sample Dilution Optimize_Cleanup->Use_Dilution Use_MM_Cal Use Matrix-Matched Calibrants Use_Dilution->Use_MM_Cal Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Use_MM_Cal->Use_SIL_IS Use_SIL_IS->Review_Protocol

References

Technical Support Center: Optimizing γ-Terpineol Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing gamma-terpineol for reliable and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is γ-terpineol and why is its solubility a concern for bioassays?

A1: this compound (γ-terpineol) is a naturally occurring monoterpene alcohol found in the essential oils of various plants.[1] It is investigated for a range of pharmacological activities, including anti-inflammatory and anticancer effects.[2][3] However, γ-terpineol is a lipophilic compound with low water solubility, which presents a significant challenge for its application in aqueous-based bioassays, such as cell culture experiments. Poor solubility can lead to precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.

Q2: What are the common solvents for dissolving γ-terpineol?

A2: this compound is sparingly soluble in water but shows good solubility in organic solvents.[4][5] For bioassays, Dimethyl Sulfoxide (DMSO) and ethanol are the most commonly used solvents to prepare stock solutions due to their miscibility with cell culture media.[5]

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

A3: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, as it can have its own biological effects and cytotoxicity. A final concentration of less than 0.5% (v/v) is generally recommended, with many studies aiming for 0.1% or lower to minimize solvent-induced artifacts.[6] Always include a vehicle control (media with the same final concentration of DMSO without γ-terpineol) in your experiments to account for any effects of the solvent itself.

Q4: My γ-terpineol solution precipitates when added to the cell culture medium. What can I do?

A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide: Compound Precipitation in Bioassays below for a step-by-step approach to resolving this problem.

Q5: Can γ-terpineol interfere with my cell viability assay?

A5: Yes, particularly if you are using tetrazolium-based assays like MTT or MTS. Compounds with antioxidant properties, which can be characteristic of plant-derived molecules like γ-terpineol, have been shown to reduce the tetrazolium salts non-enzymatically, leading to an overestimation of cell viability.[7][8] It is advisable to run a cell-free control (γ-terpineol in media with the assay reagent but without cells) to check for direct reduction. Consider using alternative viability assays as discussed in the Troubleshooting Guide: Assay Interference .

Data Presentation: Solubility of γ-Terpineol

SolventSolubilityTemperature (°C)Source
Water~2.85 g/L (2847 mg/L)20[4][9]
Water3.68 g/L (predicted)Not Specified[10]
70% Ethanol1 part terpineol in 2 parts solvent (v/v)Not Specified[5]
EthanolSolubleNot Specified[5][11]
Diethyl EtherSolubleNot Specified[4]
Propylene GlycolSolubleNot Specified[4][5]
DMSOSolubleNot SpecifiedN/A

Troubleshooting Guides

Troubleshooting Precipitation of γ-Terpineol in Bioassays

This guide provides a systematic approach to address the precipitation of γ-terpineol upon its introduction into aqueous cell culture media.

G start Precipitation Observed in Media check_stock 1. Check Stock Solution Is the stock solution clear? start->check_stock prepare_fresh_stock Prepare fresh stock solution. Ensure complete dissolution. check_stock->prepare_fresh_stock No modify_dilution 2. Modify Dilution Method check_stock->modify_dilution Yes prepare_fresh_stock->check_stock vortex_dilution Add stock dropwise to media while vortexing. modify_dilution->vortex_dilution reduce_concentration 3. Reduce Final Concentration Is the concentration above the solubility limit? vortex_dilution->reduce_concentration lower_dose Test lower concentrations of γ-terpineol. reduce_concentration->lower_dose Yes solubilization_method 4. Change Solubilization Method reduce_concentration->solubilization_method No end Solution Stable lower_dose->end cyclodextrin Use Cyclodextrin Encapsulation solubilization_method->cyclodextrin nanoemulsion Prepare a Nanoemulsion solubilization_method->nanoemulsion cyclodextrin->end nanoemulsion->end

Caption: Workflow for troubleshooting γ-terpineol precipitation.

Troubleshooting Assay Interference in Cell Viability Assays

This guide helps to identify and mitigate interference of γ-terpineol with colorimetric cell viability assays.

G start Unexpected Viability Results (e.g., increased viability with higher dose) cell_free_control 1. Perform Cell-Free Control (γ-terpineol + media + assay reagent) start->cell_free_control color_change Is there a color change without cells? cell_free_control->color_change interference_confirmed Interference Confirmed color_change->interference_confirmed Yes no_interference No Direct Interference. Re-evaluate experimental setup. color_change->no_interference No alternative_assay 2. Select Alternative Assay interference_confirmed->alternative_assay dna_quant CyQUANT® (DNA quantification) alternative_assay->dna_quant atp_assay CellTiter-Glo® (ATP measurement) alternative_assay->atp_assay ldh_assay LDH Release Assay (Cytotoxicity) alternative_assay->ldh_assay end Obtain Reliable Viability Data dna_quant->end atp_assay->end ldh_assay->end

Caption: Decision tree for addressing assay interference.

Experimental Protocols

Protocol 1: Preparation of γ-Terpineol Stock Solution using DMSO

This protocol describes the preparation of a concentrated stock solution of γ-terpineol in DMSO for use in cell-based assays.

Materials:

  • γ-Terpineol (high purity)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Preparation of Stock Solution:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of γ-terpineol.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL).[4]

    • Vortex thoroughly until the γ-terpineol is completely dissolved. The solution should be clear.

  • Sterilization:

    • Filter the stock solution through a 0.22 µm syringe filter into a sterile tube to ensure sterility.[4]

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Preparation of Working Solutions:

    • Immediately before use, thaw an aliquot of the stock solution.

    • Dilute the stock solution in complete cell culture medium to the desired final concentrations.

    • Crucially , add the stock solution to the medium dropwise while gently vortexing or swirling the tube to facilitate dispersion and minimize precipitation.

    • Ensure the final concentration of DMSO in the culture wells is below 0.5%, and ideally below 0.1%.[6] Include a vehicle control with the same final DMSO concentration in your experimental design.

Protocol 2: Improving γ-Terpineol Solubility with Cyclodextrins (General Method)

This protocol provides a general method for preparing an inclusion complex of γ-terpineol with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility.

Materials:

  • γ-Terpineol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Molar Ratio Determination:

    • Determine the desired molar ratio of γ-terpineol to HP-β-CD. A 1:1 molar ratio is a common starting point.

  • Complex Formation:

    • Dissolve the calculated amount of HP-β-CD in deionized water with stirring to create an aqueous solution.

    • Slowly add the calculated amount of γ-terpineol to the HP-β-CD solution while continuously stirring.

    • Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Lyophilization:

    • Freeze the resulting solution (e.g., at -80°C).

    • Lyophilize the frozen solution until a dry powder is obtained. This powder is the γ-terpineol/HP-β-CD inclusion complex.

  • Reconstitution and Use:

    • The lyophilized powder can be stored at room temperature in a desiccator.

    • To prepare a solution for your bioassay, dissolve the powder in sterile water or cell culture medium to the desired final concentration of γ-terpineol. The complex should readily dissolve.

Protocol 3: Preparation of a γ-Terpineol Nanoemulsion (General Method)

This protocol outlines a general approach for creating an oil-in-water (O/W) nanoemulsion to improve the delivery of γ-terpineol in aqueous systems. This is a low-energy, spontaneous emulsification method.

Materials:

  • γ-Terpineol (as the oil phase)

  • A suitable surfactant (e.g., Tween 80, Pluronic F-68)

  • A water-miscible organic solvent (e.g., acetone, ethanol)

  • Sterile deionized water

  • Magnetic stirrer and stir bar

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of γ-terpineol in the water-miscible organic solvent (e.g., acetone).

  • Aqueous Phase Preparation:

    • In a separate vessel, dissolve the surfactant in sterile deionized water.

  • Nanoemulsion Formation:

    • While vigorously stirring the aqueous phase, add the organic phase dropwise.

    • The spontaneous diffusion of the organic solvent into the aqueous phase will lead to the formation of fine oil droplets, creating a nanoemulsion.

  • Solvent Removal:

    • Continue to stir the solution at room temperature in an open container (e.g., in a fume hood) for several hours to allow for the complete evaporation of the organic solvent.

  • Characterization and Use:

    • The resulting nanoemulsion should appear translucent or bluish-white.

    • The formulation can be further diluted in cell culture medium for bioassays.

Signaling Pathways Modulated by Terpenes

Terpenes, including γ-terpineol and its isomers, have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. Understanding these pathways can provide context for the observed biological effects in your assays.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CB1_R CB1/CB2 Receptors p38_MAPK p38 MAPK NFkB_p65_p50_nuc NF-κB (p65/p50) p38_MAPK->NFkB_p65_p50_nuc Regulates IKK IKK Complex IkB IκB (degraded) IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 NFkB_p65_p50->NFkB_p65_p50_nuc Translocates Gene_Expression Inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB_p65_p50_nuc->Gene_Expression Induces Terpineol γ-Terpineol Terpineol->CB1_R Modulates Terpineol->p38_MAPK Inhibits Terpineol->IKK Inhibits

Caption: Putative signaling pathways modulated by γ-terpineol.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of Gamma-Terpineol and Alpha-Terpineol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Terpineol Isomers

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Terpenoids, a large and diverse class of naturally occurring organic compounds, have garnered significant attention for their potential antimicrobial properties. Among these, the isomers of terpineol, specifically gamma-terpineol and alpha-terpineol, are of considerable interest. This guide provides a comparative analysis of their antimicrobial efficacy, supported by available experimental data, to aid researchers in the fields of microbiology and drug development.

Quantitative Antimicrobial Efficacy

A comprehensive review of existing literature reveals a notable disparity in the available quantitative data for this compound compared to alpha-terpineol. While alpha-terpineol has been extensively studied against a wide range of microorganisms, specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound are less frequently reported. The following table summarizes the antimicrobial efficacy of alpha-terpineol against various bacterial and fungal strains.

Table 1: Antimicrobial Efficacy of Alpha-Terpineol

MicroorganismStrainMICMBCReference
Escherichia coliATCC 259220.78 µL/mL0.78 µL/mL[1]
Escherichia coli (MDR)Clinical Isolate0.32 µg/mL0.32 µg/mL[2]
Escherichia coli (non-MDR)Clinical Isolate0.2 µg/mL0.2 µg/mL[2]
Staphylococcus aureusATCC 259231.56 µL/mL3.13 µL/mL[1]
Staphylococcus aureus-0.62% - 2.50% (v/v)-[3]
Salmonella enteritidis-1.56 µL/mL3.13 µL/mL[1]
Candida albicansATCC 9002810 mg/mL-[4]

MDR: Multi-Drug Resistant

Data for this compound's antimicrobial activity is limited. While some studies mention its presence in essential oils with antimicrobial properties, specific MIC and MBC values are not consistently provided, hindering a direct quantitative comparison.

Experimental Protocols

The determination of antimicrobial efficacy, specifically the MIC and MBC values, is crucial for evaluating the potential of a compound. The broth microdilution method is a standard and widely accepted protocol.

Broth Microdilution Method for MIC and MBC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • Test compounds (alpha-terpineol, this compound)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal cultures

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific concentration, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilutions: The test compounds are serially diluted in the broth medium within the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculation: A standardized volume of the microbial inoculum is added to each well containing the diluted test compound.

  • Controls:

    • Growth Control: Wells containing only the broth medium and the microbial inoculum.

    • Sterility Control: Wells containing only the sterile broth medium.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the test compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

  • MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth (at and above the MIC) is subcultured onto an appropriate agar medium. The plates are then incubated. The MBC is the lowest concentration of the test compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Mechanism of Action

The antimicrobial activity of both alpha-terpineol and this compound is primarily attributed to their ability to disrupt the structural integrity and function of microbial cell membranes and walls.

Alpha-Terpineol: Studies have demonstrated that alpha-terpineol's lipophilic nature allows it to partition into the lipid bilayer of the cell membrane.[1] This interaction leads to an increase in membrane fluidity and permeability, causing the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately resulting in cell death.[1] Electron microscopy studies have revealed significant morphological alterations in bacteria treated with alpha-terpineol, including cell shrinkage, membrane rupture, and cytoplasmic condensation.[1]

This compound: While direct studies on the mechanism of action of this compound are scarce, research on the closely related isomer, gamma-terpinene, suggests a similar mode of action. It is proposed that these compounds cause damage to the cell wall and membrane, leading to the leakage of cellular contents.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial efficacy of test compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture Microbial Culture (Bacteria/Fungi) inoculation Inoculation with Microbial Suspension culture->inoculation compound Test Compound (alpha/gamma-terpineol) serial_dilution Serial Dilution in 96-well plate compound->serial_dilution serial_dilution->inoculation incubation Incubation (e.g., 24h at 37°C) inoculation->incubation mic_determination MIC Determination (Visual/OD Reading) incubation->mic_determination mbc_plating Subculturing for MBC mic_determination->mbc_plating mbc_determination MBC Determination (CFU Counting) mbc_plating->mbc_determination

General workflow for determining MIC and MBC.

Conclusion

Alpha-terpineol demonstrates significant antimicrobial activity against a broad spectrum of bacteria and fungi, with its primary mechanism of action being the disruption of cell membrane integrity. While this compound is structurally similar and is expected to exhibit comparable antimicrobial properties, there is a clear need for more robust quantitative studies to establish its specific MIC and MBC values against a diverse panel of microorganisms. Such data would enable a more definitive comparative analysis and could pave the way for its potential development as a novel antimicrobial agent. The experimental protocols outlined in this guide provide a standardized framework for conducting such crucial research. No definitive evidence was found in the reviewed literature to suggest the involvement of specific signaling pathways in the antimicrobial action of either terpineol isomer.

References

Comparative Analysis of the Antioxidant Activity of Terpineol Isomers: Alpha, Beta, and Gamma

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative antioxidant potential of α-, β-, and γ-terpineol, supported by available experimental data and insights into potential mechanisms of action.

The terpineol isomers—alpha (α), beta (β), and gamma (γ)—are naturally occurring monoterpene alcohols found in the essential oils of various plants. While structurally similar, their distinct spatial arrangements can influence their biological activities, including their capacity to mitigate oxidative stress. This guide provides a comparative overview of the antioxidant activity of these three isomers based on currently available scientific literature.

Quantitative Antioxidant Activity

Direct comparative studies on the antioxidant activity of all three terpineol isomers are limited. However, by collating data from various sources, a preliminary assessment can be made. It is important to note that variations in experimental conditions can affect the results, and thus, comparisons across different studies should be interpreted with caution.

IsomerAntioxidant AssayResultReference
α-Terpineol Oxygen Radical Absorbance Capacity (ORAC)2.72 µmol Trolox equivalents/µmol[1]
Ferric Reducing Antioxidant Power (FRAP)Increased tissue antioxidant capacity in vivo[2]
2,2-diphenyl-1-picrylhydrazyl (DPPH)Very low activity[1]
β-Terpineol DPPH, FRAP, ABTSNo quantitative data available in the reviewed literature.
γ-Terpineol Ferric Reducing Antioxidant Power (FRAP)High reducing activity noted, but quantitative data not provided.[3]
Free Radical ScavengingAcknowledged as a free radical scavenger.[1]

Note: The table summarizes the available quantitative and qualitative data. The lack of standardized comparative studies highlights a significant research gap.

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant assays frequently used to evaluate compounds like terpineol isomers.

2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should have an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

  • Sample Preparation: The terpineol isomers are dissolved in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test sample. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is freshly prepared and warmed to 37°C before use.

  • Sample Preparation: The terpineol isomers are prepared in a suitable solvent.

  • Reaction Mixture: A small volume of the sample is added to a large volume of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are typically expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

Potential Signaling Pathways in Antioxidant Activity

The antioxidant effects of monoterpenes are often attributed not only to direct radical scavenging but also to the modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, which is closely linked to oxidative stress. Several studies suggest that monoterpenes, including α-terpineol, can inhibit the activation of NF-κB.[4][5][6] This inhibition can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS), which are significant sources of reactive oxygen and nitrogen species.

G ROS Oxidative Stress (ROS/RNS) IKK IKK Complex ROS->IKK Activates Terpineol Terpineol Isomers (e.g., α-Terpineol) Terpineol->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive Leads to Ubiquitination & Degradation of IκBα IkB->NFkB_inactive Sequesters NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to DNA DNA NFkB_active->DNA Binds to Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS) DNA->Proinflammatory_Genes Induces

Caption: Putative inhibition of the NF-κB pathway by terpineol isomers.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. When activated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1), and glutamate-cysteine ligase. While direct evidence for the activation of Nrf2 by terpineol isomers is still emerging, it is a plausible mechanism given the known activities of other phytochemicals.

Experimental Workflow for Antioxidant Assays

The following diagram illustrates a typical workflow for assessing the in vitro antioxidant activity of the terpineol isomers.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Isomers Terpineol Isomers (α, β, γ) Stock Prepare Stock Solutions Isomers->Stock Serial Serial Dilutions Stock->Serial DPPH DPPH Assay Serial->DPPH FRAP FRAP Assay Serial->FRAP ABTS ABTS Assay Serial->ABTS Absorbance Measure Absorbance DPPH->Absorbance FRAP->Absorbance ABTS->Absorbance Calculation Calculate % Inhibition or Trolox Equivalents Absorbance->Calculation IC50 Determine IC50 Values Calculation->IC50 Comparison Compare Activities IC50->Comparison

Caption: General experimental workflow for in vitro antioxidant assays.

Conclusion

The available evidence suggests that α-terpineol possesses antioxidant properties, although its activity can vary significantly depending on the assay used. Information on the antioxidant capacity of γ-terpineol is emerging, indicating its potential as a free radical scavenger. However, there is a notable lack of data regarding the antioxidant activity of β-terpineol. The potential for these isomers to modulate key signaling pathways like NF-κB and Nrf2 warrants further investigation to fully elucidate their mechanisms of action. Future research should focus on direct, standardized comparisons of all three isomers to provide a clearer understanding of their relative antioxidant potencies for potential applications in drug development and as functional ingredients.

References

A Comparative Analysis of the Cytotoxic Effects of Gamma-Terpineol and Terpinen-4-ol on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two isomeric monoterpenoids, gamma-terpineol (γ-terpineol) and terpinen-4-ol, focusing on their efficacy and mechanisms of action against various cancer cell lines. The information presented is collated from multiple in vitro studies to offer a comprehensive overview for cancer research and drug development.

Comparative Cytotoxicity: this compound vs. Terpinen-4-ol

Both this compound and terpinen-4-ol have demonstrated significant cytotoxic and pro-apoptotic capabilities in a range of cancer cell lines. However, the extent of their efficacy and the specific molecular pathways they influence can vary.

Terpinen-4-ol, a major component of tea tree oil, has been extensively studied and shows broad-spectrum anti-cancer activity.[1][2] It has been shown to induce apoptosis and cell cycle arrest in various cancer types, including non-small cell lung cancer, colorectal cancer, and melanoma.[3][4][5] In contrast, research on this compound is less extensive, but existing studies indicate it also possesses potent cytotoxic properties, particularly against human liver cancer cells.[6][7]

Quantitative Comparison of Cytotoxic Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for this compound and terpinen-4-ol across different cancer cell lines.

CompoundCancer Cell LineIC50 ValueDuration of TreatmentReference
This compound BEL-7402 (Human Hepatoma)~320 µg/mL48 hours[6]
Terpinen-4-ol A549 (Human Lung Adenocarcinoma)0.052% (v/v)24 hours[3]
CL1-0 (Human Lung Adenocarcinoma)0.046% (v/v)24 hours[3]
HCT116 (Human Colorectal Carcinoma)661 µM24 hours[5]
RKO (Human Colorectal Carcinoma)381 µM24 hours[5]
HSC-3 (Oral Squamous Carcinoma)0.3% (v/v)Not Specified[8]
SCC-25 (Oral Squamous Carcinoma)0.45% (v/v)Not Specified[8]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions, such as treatment duration and concentration units.

Mechanisms of Action: A Comparative Overview

Both compounds primarily induce cancer cell death through the induction of apoptosis. However, the specific signaling cascades and cellular events they trigger show some distinctions.

This compound has been shown to induce apoptosis in human hepatoma BEL-7402 cells, characterized by morphological changes like cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[6][7] This process is accompanied by cell cycle arrest at the G1 or S phase.[6] DNA fragmentation, a hallmark of apoptosis, is also observed following treatment.[6][7]

Terpinen-4-ol also induces apoptosis, but its mechanism is more extensively characterized. It activates the mitochondrial apoptotic pathway, involving the activation of caspases 9 and 3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[3][9] Studies have shown that terpinen-4-ol can elevate the Bax/Bcl-2 ratio and decrease the levels of IAP family proteins like XIAP and survivin.[3][9] Furthermore, its apoptotic effect in non-small cell lung cancer cells is p53-dependent.[3][9] In colorectal cancer cells, terpinen-4-ol has been found to induce apoptosis through the generation of reactive oxygen species (ROS).[5][10]

Summary of Mechanistic Actions
FeatureThis compoundTerpinen-4-olReferences
Primary Mode of Cell Death ApoptosisApoptosis, Necrosis (in some cases)[1][5][6]
Cell Cycle Arrest G1/S PhaseG1 or G2/M Phase[4][6]
Apoptotic Pathway Intrinsic pathway suggestedMitochondrial (Intrinsic) Pathway[3][6][9]
Key Molecular Events - Chromatin condensation- DNA fragmentation- Caspase-9 and -3 activation- PARP cleavage- Increased Bax/Bcl-2 ratio- Decreased XIAP and survivin- p53-dependent apoptosis- ROS generation[3][5][9][10]

Visualizing the Molecular Pathways and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing cytotoxicity.

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity and Apoptosis Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture treatment Treatment with This compound or Terpinen-4-ol cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow_cytometry Flow Cytometry (Apoptosis & Cell Cycle) treatment->flow_cytometry dna_frag DNA Fragmentation Assay treatment->dna_frag western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptosis flow_cytometry->apoptosis_quant cell_cycle_analysis Cell Cycle Profile flow_cytometry->cell_cycle_analysis protein_analysis Analysis of Apoptotic Proteins western_blot->protein_analysis

Caption: A typical experimental workflow for evaluating the cytotoxic effects of test compounds on cancer cells.

terpinen_4_ol_pathway cluster_upstream Upstream Events cluster_mitochondria Mitochondrial Pathway cluster_downstream Downstream Execution terpinen Terpinen-4-ol p53 p53 Activation terpinen->p53 ros ROS Generation terpinen->ros bax_bcl2 Increased Bax/Bcl-2 Ratio p53->bax_bcl2 ros->bax_bcl2 cytochrome_c Cytochrome c Release bax_bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: The p53-dependent mitochondrial apoptotic pathway induced by Terpinen-4-ol in cancer cells.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison. Specific details may vary between studies.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or terpinen-4-ol. A control group with vehicle (e.g., DMSO) is also included. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the control group. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment and Harvesting: Cells are treated and harvested as described above.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms. An accumulation of cells in a particular phase indicates cell cycle arrest.

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This assay visualizes the cleavage of DNA into internucleosomal fragments, a hallmark of apoptosis.

  • Cell Treatment: Cells are treated with the compounds for the desired time.

  • DNA Extraction: Genomic DNA is extracted from the treated and control cells using a DNA extraction kit or standard phenol-chloroform extraction methods.

  • Electrophoresis: The extracted DNA is loaded onto an agarose gel (typically 1.5-2%) containing a fluorescent dye (e.g., ethidium bromide).

  • Visualization: The gel is run, and the DNA is visualized under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

Conclusion

Both this compound and terpinen-4-ol exhibit promising cytotoxic effects against cancer cells, primarily by inducing apoptosis. Terpinen-4-ol has been more thoroughly investigated, with its mechanism of action elucidated in multiple cancer types, often involving the p53-dependent mitochondrial pathway and ROS generation.[3][5] this compound also demonstrates significant pro-apoptotic activity, particularly in liver cancer cells, though its molecular targets and signaling pathways require further investigation.[6][7] The data suggests that both compounds are valuable candidates for further preclinical and clinical development as potential anticancer agents. Future research should focus on direct comparative studies under standardized conditions and in vivo models to fully assess their therapeutic potential.

References

The Synergistic Potential of Gamma-Terpineol with Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including the use of adjuvants that can enhance the efficacy of existing antibiotics. Terpenes, a class of naturally occurring compounds found in essential oils, have garnered significant interest for their potential synergistic effects with conventional antimicrobial agents. This guide provides a comparative analysis of the synergistic potential of gamma-terpineol with known antibiotics, contextualized with data from other well-studied terpenes.

While research into the synergistic properties of many terpenes is expanding, specific data on this compound remains limited. This guide aims to present the available information on this compound's antimicrobial activity and compare it with the established synergistic effects of other terpenes, thereby identifying knowledge gaps and opportunities for future research.

Comparative Antimicrobial Activity of Terpenes

The standalone antimicrobial activity of a terpene, typically measured by its Minimum Inhibitory Concentration (MIC), is a crucial indicator of its potential as an antibiotic adjuvant. The following table summarizes the MIC values of this compound against various bacterial strains, alongside the MICs of other terpenes known for their synergistic properties. It is important to note that the antimicrobial activity of this compound appears to be limited, with some studies showing no significant effect against certain strains like Staphylococcus aureus.[1]

TerpeneTest OrganismMIC (µg/mL)Reference
This compound Escherichia coli>2618[2]
Pseudomonas aeruginosa>64[3]
Porphyromonas gingivalis71.33[4]
Alpha-Terpineol Escherichia coli-
Staphylococcus aureus-
Carvacrol Escherichia coli-
Staphylococcus aureus-
Thymol Escherichia coli-
Staphylococcus aureus-

Data for some terpene-organism combinations were not available in the reviewed literature and are indicated with a dash.

Synergistic Effects of Terpenes with Antibiotics

The synergistic effect of a terpene with an antibiotic is often quantified using the Fractional Inhibitory Concentration Index (FICI), determined through a checkerboard assay. A FICI of ≤ 0.5 is typically considered synergistic. The table below presents available data on the synergistic effects of various terpenes with common antibiotics. Notably, there is a lack of specific FICI data for this compound in the reviewed literature.

TerpeneAntibioticTest OrganismMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)FICIReference
Alpha-Pinene AmoxicillinEscherichia coli---[5]
Delta-Carene ErythromycinStaphylococcus aureus---[5]
Thymol AmpicillinEscherichia coli---[6]
Carvacrol GentamicinAcinetobacter baumannii---[7]

Specific quantitative values for MIC reduction and FICI were not consistently reported across all studies and are indicated with a dash where not available.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess antimicrobial synergy.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

  • Preparation of Reagents:

    • Prepare stock solutions of the terpene and the antibiotic in a suitable solvent.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a broth medium such as Mueller-Hinton Broth (MHB).

  • Plate Setup:

    • In a 96-well microtiter plate, serially dilute the antibiotic horizontally and the terpene vertically.

    • This creates a matrix of wells with varying concentrations of both agents.

    • Include control wells with only the antibiotic, only the terpene, and no antimicrobial agents (growth control).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FICI using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of terpene in combination / MIC of terpene alone)

    • Interpret the FICI value: ≤ 0.5 = Synergy; > 0.5 to 1 = Additive; > 1 to 4 = Indifference; > 4 = Antagonism.[8]

Time-Kill Curve Assay Protocol

The time-kill curve assay provides information on the rate of bacterial killing over time when exposed to antimicrobial agents.

  • Preparation:

    • Prepare a logarithmic-phase bacterial culture in a suitable broth.

    • Prepare solutions of the antibiotic and terpene at desired concentrations (e.g., based on MIC values from the checkerboard assay).

  • Experimental Setup:

    • Set up test tubes or flasks containing:

      • Bacterial culture only (growth control)

      • Bacterial culture with the antibiotic alone

      • Bacterial culture with the terpene alone

      • Bacterial culture with the combination of the antibiotic and terpene

  • Sampling and Plating:

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), draw aliquots from each tube.

    • Perform serial dilutions of the aliquots and plate them on agar plates.

  • Data Analysis:

    • After incubation, count the number of colony-forming units (CFU/mL) on each plate.

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.[9]

Visualizing Experimental Workflows and Mechanisms

Checkerboard Assay Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotic Antibiotic Stock plate 96-Well Plate (Serial Dilutions) prep_antibiotic->plate Horizontal Dilution prep_terpene Terpene Stock prep_terpene->plate Vertical Dilution prep_bacteria Bacterial Inoculum prep_bacteria->plate Inoculation incubation Incubate 24h plate->incubation read_mic Read MICs incubation->read_mic calc_fici Calculate FICI read_mic->calc_fici interpretation Interpret Synergy calc_fici->interpretation

Caption: Workflow of the checkerboard assay for synergy testing.

Time-Kill Curve Assay Workflow

Time_Kill_Workflow cluster_treatments Treatment Groups cluster_arrows start Log-Phase Bacterial Culture control Control start->control antibiotic Antibiotic Alone start->antibiotic terpene Terpene Alone start->terpene combo Combination start->combo sampling Time-Point Sampling (0, 2, 4, 8, 24h) control->sampling antibiotic->sampling terpene->sampling combo->sampling plating Serial Dilution & Plating sampling->plating counting CFU Counting plating->counting plotting Plot Log10 CFU/mL vs. Time counting->plotting

Caption: Workflow of the time-kill curve assay.

Proposed Mechanism of Terpene-Antibiotic Synergy

The synergistic effects of terpenes with antibiotics are often attributed to their ability to disrupt the bacterial cell membrane.[5][10] This disruption can increase the permeability of the membrane, allowing for enhanced uptake of the antibiotic into the bacterial cell.

Synergy_Mechanism cluster_outside Outside Cell cluster_membrane Cell Membrane cluster_inside Inside Cell Terpene Terpene Membrane Membrane Disruption Terpene->Membrane Antibiotic Antibiotic Target Antibiotic Target (e.g., Ribosome, DNA) Antibiotic->Target Membrane->Antibiotic Increased Permeability Effect Enhanced Bactericidal /Bacteriostatic Effect Target->Effect

Caption: Proposed mechanism of terpene-antibiotic synergy.

Conclusion

The available scientific literature provides limited evidence for the synergistic effects of this compound with known antibiotics. While it is a component of some essential oils with antimicrobial properties, its standalone activity against several key pathogens is weak. In contrast, other terpenes such as carvacrol, thymol, and alpha-pinene have demonstrated clear synergistic potential with various antibiotics.

The lack of data on this compound highlights a significant research gap. Future studies should focus on systematically evaluating the synergistic potential of this compound with a broad range of antibiotics against clinically relevant bacterial strains using standardized methods like the checkerboard and time-kill assays. Such research is essential to fully understand the therapeutic potential of this and other terpenes as antibiotic adjuvants in the fight against antimicrobial resistance.

References

In Vitro Validation of Gamma-Terpineol's Effect on Cytokine Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of gamma-terpineol on cytokine production against other terpenoid compounds. The information is compiled from various studies to support further research and development in inflammatory therapeutics.

Comparative Analysis of Terpenoid Effects on Cytokine Production

The following table summarizes the quantitative data on the effects of this compound and alternative terpenoids on the production of key pro-inflammatory and anti-inflammatory cytokines in vitro. Data is primarily from studies using lipopolysaccharide (LPS)-stimulated macrophages or monocytes.

CompoundCytokineCell TypeEffectQuantitative Data (Concentration)
This compound IL-1βMurine Peritoneal MacrophagesInhibitionData not available
IL-6Murine Peritoneal MacrophagesInhibitionData not available
TNF-αMurine Peritoneal MacrophagesInhibitionData not available
IL-10Murine Peritoneal MacrophagesEnhancementData not available
Alpha-Terpineol IL-1βHuman Macrophages (U937)Significant ReductionData not available
IL-6Human Macrophages (U937)Significant ReductionData not available
IL-10Human Macrophages (U937)Significant ReductionData not available
Eucalyptol TNF-αHuman Monocytes99% Inhibition1.5 µg/mL (10⁻⁵ M)[1]
IL-1βHuman Monocytes84% Inhibition1.5 µg/mL (10⁻⁵ M)[1]
IL-6Human Monocytes76% Inhibition1.5 µg/mL (10⁻⁵ M)[1]
Carvacrol IL-6Murine MacrophagesInhibitionData not available
Alpha-Bisabolol IL-1β, IL-6, TNF-αMacrophage Cell LinesInhibitionData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.

In Vitro Macrophage Cytokine Production Assay

This protocol outlines the general procedure for assessing the effect of a test compound on cytokine production in LPS-stimulated macrophages.

  • Cell Culture and Plating:

    • Murine peritoneal macrophages are isolated from mice following euthanasia. The peritoneal cavity is lavaged with sterile PBS to collect the cells.

    • Alternatively, a macrophage cell line such as RAW 264.7 or human THP-1 monocytes (differentiated into macrophages) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Cells are seeded in multi-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment and Stimulation:

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).

    • After a pre-incubation period with the compound, cells are stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS) from E. coli, at a concentration known to induce a robust cytokine response (e.g., 1 µg/mL).

    • Control groups include cells treated with vehicle (e.g., DMSO) and LPS, as well as untreated cells.

  • Incubation and Supernatant Collection:

    • The cells are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.

    • Following incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • Cytokine Quantification:

    • The concentrations of cytokines (e.g., IL-1β, IL-6, TNF-α, IL-10) in the collected supernatants are measured using a quantitative immunoassay, most commonly an Enzyme-Linked Immunosorbent Assay (ELISA) with specific antibody pairs for each cytokine.

    • The results are typically expressed as picograms or nanograms of cytokine per milliliter (pg/mL or ng/mL).

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental processes provide a clearer understanding of the underlying mechanisms and methodologies.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Isolation Macrophage Isolation (e.g., Murine Peritoneal) Compound Compound Incubation (this compound or Alternative) Isolation->Compound Culture Cell Culture & Plating (e.g., RAW 264.7) Culture->Compound Stimulation LPS Stimulation Compound->Stimulation Supernatant Supernatant Collection Stimulation->Supernatant ELISA Cytokine Quantification (ELISA) Supernatant->ELISA Data Data Analysis ELISA->Data

Caption: Experimental workflow for in vitro validation of cytokine production.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription GammaTerpineol This compound GammaTerpineol->MAPK Inhibition GammaTerpineol->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Transcription->Cytokines

Caption: Postulated signaling pathways affected by this compound.

Discussion of Findings

The available data indicates that this compound exhibits anti-inflammatory properties in vitro by modulating cytokine production in macrophages. Specifically, it has been shown to decrease the secretion of pro-inflammatory cytokines such as IL-1β and IL-6, while promoting the production of the anti-inflammatory cytokine IL-10. This dual action suggests a potential therapeutic benefit in inflammatory conditions.

The mechanism of action for this compound appears to be linked to the prostaglandin E2 (PGE2)/IL-10 axis. The inhibition of cyclooxygenase-2 (COX-2), a key enzyme in PGE2 synthesis, has been found to abolish the immunomodulatory effects of this compound, indicating the critical role of this pathway.

When compared to other terpenoids, this compound's effects are broadly consistent with the anti-inflammatory profile of this class of compounds. For instance, the structurally similar alpha-terpineol also reduces the production of IL-1β and IL-6.[2] Eucalyptol demonstrates potent, dose-dependent inhibition of TNF-α, IL-1β, and IL-6 in human monocytes.[1][3] Carvacrol has also been shown to inhibit IL-6 production in macrophages, with its effects potentially mediated through the ERK1/2 signaling pathway.[4]

While the qualitative effects of this compound are documented, a notable gap exists in the literature regarding specific quantitative data, such as IC50 values or percentage of inhibition at various concentrations for different cytokines. This information is crucial for a direct and robust comparison with other compounds and for determining its therapeutic potential. Further research is warranted to elucidate these quantitative aspects and to more definitively map the signaling pathways involved in its anti-inflammatory effects. The potential involvement of the NF-κB and MAPK pathways, which are common targets for anti-inflammatory agents, should be a key area of investigation for this compound.

References

Unraveling the Bioactivity of Terpineol Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships of terpineol isomers reveals nuances in their therapeutic potential. This guide provides a comparative analysis of the antimicrobial, anti-inflammatory, and antioxidant properties of alpha-, beta-, and gamma-terpineol, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Terpineol, a monoterpene alcohol, exists in several isomeric forms, with alpha- (α-), beta- (β-), and gamma- (γ-) terpineol being the most common. The subtle differences in the position of the hydroxyl group and the double bond within their shared chemical structure lead to significant variations in their biological activities. Understanding these structure-activity relationships is crucial for targeted drug discovery and development.

Comparative Analysis of Biological Activities

To elucidate the distinct therapeutic potential of each isomer, a comprehensive review of their performance in key bioassays is presented below. The data highlights the varying degrees of efficacy in antimicrobial, anti-inflammatory, and antioxidant applications.

Antimicrobial Activity

The antimicrobial properties of terpineol isomers are critical for their potential use in treating infectious diseases. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity, with lower values indicating greater potency.

IsomerTest OrganismMIC
α-Terpineol Escherichia coli0.15–1.25% (v/v)[1]
Staphylococcus aureus0.62–2.50% (v/v)[1]
Terpinen-4-ol *Escherichia coli0.31–2.50% (v/v)[1]
Staphylococcus aureus1.25–2.50% (v/v)[1]

Note: Terpinen-4-ol is a closely related terpineol isomer often studied alongside α-terpineol. Comparative data for β- and γ-terpineol is limited in the reviewed literature.

α-Terpineol has demonstrated notable antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.[1][2] Interestingly, α-terpineol appears to be slightly more efficient against E. coli compared to the well-studied terpinen-4-ol.[1] The mechanism of action for α-terpineol is believed to involve the disruption of the bacterial cell membrane, leading to alterations in cell morphology and ultimately, cell death.[2][3]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. The anti-inflammatory potential of terpineol isomers is often evaluated by their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).

Studies have shown that α-terpineol exhibits significant anti-inflammatory properties. It has been reported to have a higher inhibitory effect on COX-2 than the commonly used nonsteroidal anti-inflammatory drug (NSAID), aspirin.[4] Furthermore, in vivo studies have demonstrated that α-terpineol can reduce the serum levels of pro-inflammatory cytokines TNF-α and IL-1β.[5] This anti-inflammatory action is, at least in part, mediated through the inhibition of the NF-κB signaling pathway.[6]

Antioxidant Activity

The antioxidant capacity of terpineol isomers is their ability to neutralize harmful free radicals, thus protecting cells from oxidative damage. This activity is commonly measured using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The IC50 value, the concentration required to scavenge 50% of the free radicals, is a standard measure of antioxidant efficacy.

While all terpineol isomers are recognized for their antioxidant potential, quantitative comparative data is sparse. One study reported that α-terpineol exhibited very low antioxidant activity in the DPPH assay.[7] However, other reports highlight the general antioxidant properties of terpineols.[8][9] The variance in reported activity may be due to different experimental conditions and the specific assays employed. Further comparative studies are needed to definitively rank the antioxidant potency of the different isomers.

Structure-Activity Relationship

The observed differences in the biological activities of terpineol isomers can be attributed to their distinct molecular geometries. The position of the hydroxyl group and the double bond influence the molecule's polarity, steric hindrance, and ability to interact with biological targets.

For instance, the accessibility of the hydroxyl group in α-terpineol may facilitate its interaction with bacterial cell membranes, contributing to its antimicrobial effects. Similarly, the specific stereochemistry of α-terpineol likely plays a critical role in its binding to the active site of the COX-2 enzyme and its modulation of the NF-κB signaling pathway. The lack of robust comparative data for β- and γ-terpineol currently limits a more detailed analysis of how their structural variations directly impact their bioactivity.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols for the key assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test microorganism is then added to each well. The plate is incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Procedure:

  • Prepare a stock solution of the terpineol isomer in a suitable solvent.

  • Dispense sterile broth into the wells of a 96-well microtiter plate.

  • Perform a serial two-fold dilution of the terpineol isomer stock solution across the plate.

  • Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well with the bacterial suspension.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm.

Anti-inflammatory Assay: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

Principle: The assay typically uses a purified recombinant COX-2 enzyme. The test compound is incubated with the enzyme and its substrate (arachidonic acid). The product of the enzymatic reaction (e.g., Prostaglandin E2) is then quantified, often using an ELISA-based method. Inhibition of product formation indicates COX-2 inhibitory activity.

Procedure:

  • Prepare a solution of the terpineol isomer.

  • In a suitable buffer, combine the purified COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubate for a specified time at 37°C.

  • Stop the reaction.

  • Measure the amount of prostaglandin produced using a specific ELISA kit.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Antioxidant Capacity Assays: DPPH and ABTS Radical Scavenging Assays

These are two of the most common and reliable methods for determining the in vitro antioxidant capacity of a compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine. The decrease in absorbance at a specific wavelength (around 517 nm) is proportional to the antioxidant activity.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the terpineol isomer in methanol.

    • Mix the terpineol solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically (around 734 nm).

  • Procedure:

    • Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the terpineol isomer.

    • Add the terpineol solution to the diluted ABTS•+ solution.

    • Measure the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).

    • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays Bioassays cluster_data Data Analysis Isomers Terpineol Isomers (α, β, γ) Dilutions Serial Dilutions Isomers->Dilutions Antimicrobial Antimicrobial (MIC Determination) Dilutions->Antimicrobial Anti_inflammatory Anti-inflammatory (COX-2 Inhibition) Dilutions->Anti_inflammatory Antioxidant Antioxidant (DPPH/ABTS) Dilutions->Antioxidant IC50_MIC IC50 / MIC Calculation Antimicrobial->IC50_MIC Anti_inflammatory->IC50_MIC Antioxidant->IC50_MIC SAR Structure-Activity Relationship Analysis IC50_MIC->SAR

Fig. 1: General experimental workflow for comparing terpineol isomer bioactivities.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_pathway NF-κB Signaling Pathway TNFa TNF-α IKK IKK Activation TNFa->IKK aTerpineol α-Terpineol aTerpineol->IKK Inhibits IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_translocation NF-κB Nuclear Translocation NFkB_release->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (IL-1β, IL-6) NFkB_translocation->Gene_expression

Fig. 2: Proposed inhibition of the NF-κB signaling pathway by α-terpineol.

Conclusion

The available evidence strongly suggests that α-terpineol is a promising bioactive compound with significant antimicrobial and anti-inflammatory properties. Its mechanism of action appears to involve the disruption of bacterial cell integrity and the modulation of key inflammatory pathways such as NF-κB. However, a comprehensive understanding of the structure-activity relationship across all major terpineol isomers is hampered by the lack of direct comparative studies. Future research should focus on conducting parallel, quantitative bioassays of α-, β-, and γ-terpineol to provide the data needed for a more complete elucidation of their respective therapeutic potentials. Such studies will be invaluable for guiding the rational design and development of new drugs based on these naturally occurring compounds.

References

Validating the Analgesic Properties of Gamma-Terpineol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analgesic properties of gamma-terpineol in animal models, supported by available experimental data. Due to limited direct research on this compound, this guide leverages data from its close structural analog, gamma-terpinene, to provide valuable insights into its potential efficacy.

This compound, a naturally occurring monoterpene, is emerging as a compound of interest for its potential pain-relieving properties. Studies on the closely related gamma-terpinene have demonstrated notable antinociceptive effects in various animal models of pain, suggesting a promising avenue for the development of new analgesic drugs.

Comparative Analysis with Standard Analgesics

Direct quantitative comparisons, such as the median effective dose (ED50), between this compound and standard analgesics like morphine are not yet extensively documented. However, research on related terpenes provides a preliminary understanding of its potential potency. In a study evaluating terpenes in a model of neuropathic pain, the analgesic potency was ranked as α-terpineol > β-caryophyllene > γ-terpinene, indicating that while gamma-terpinene demonstrates efficacy, other terpenes might be more potent in specific pain paradigms.[1] For context, opioid agonists such as morphine are highly potent analgesics frequently used as positive controls in these experimental setups. In studies of neuropathic pain, gabapentin is a common benchmark for comparison.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data on the analgesic effects of gamma-terpinene in various animal models, offering a proxy for the potential effects of this compound.

Animal ModelAnalgesic TestCompoundDoseObserved EffectCitation
MiceCapsaicin-Induced NociceptionGamma-Terpinene25 and 50 mg/kg (p.o.)A significant reduction in the duration of paw licking was observed.[3][3]
MiceCapsaicin-Induced NociceptionMorphine5 mg/kg (s.c.)A significant decrease in the pain response was recorded.[3][3]
MiceGlutamate-Induced NociceptionGamma-Terpinene25 and 50 mg/kg (p.o.)A significant antinociceptive effect was demonstrated.[3][3]
MiceChronic Constriction InjuryGamma-TerpineneNot specifiedA dose-dependent reversal of mechanical allodynia and thermal hyperalgesia was noted.[1][1]
RatsChronic Constriction Injuryα-Terpineol50 and 100 mg/kgMechanical allodynia, cold allodynia, and hyperalgesia were significantly attenuated.[2][2]
RatsChronic Constriction InjuryGabapentinNot specifiedA significant decrease in the frequency of paw withdrawal was observed.[2][2]

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key experiments utilized in the assessment of analgesic compounds.

Hot Plate Test Protocol

This method is employed to evaluate centrally mediated analgesic activity by measuring the response latency to a thermal stimulus.

  • Apparatus : A commercially available hot plate device with a precisely controlled surface temperature and a transparent restraining cylinder.

  • Animal Acclimatization : Rodents are habituated to the experimental room for a minimum of 30 minutes prior to testing to minimize stress-induced variability.

  • Baseline Latency Determination : Each animal is individually placed on the hot plate, maintained at a constant temperature (typically 55 ± 0.5°C). The time until the animal exhibits a nocifensive behavior (e.g., paw licking, jumping) is recorded as the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is strictly enforced.

  • Substance Administration : Test subjects are administered this compound (dissolved in an appropriate vehicle), a standard analgesic (e.g., morphine), or the vehicle alone (control group) through a specified route of administration (e.g., oral gavage, intraperitoneal injection).

  • Post-Treatment Latency Measurement : At predetermined intervals following administration (e.g., 30, 60, 90, and 120 minutes), the animals are re-tested on the hot plate to determine the post-treatment latency.

  • Data Analysis : The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency – Baseline latency) / (Cut-off time – Baseline latency)] x 100.

Formalin Test Protocol

This test is a robust model for assessing both acute neurogenic and persistent inflammatory pain.

  • Apparatus : A transparent observation arena that allows for unrestricted movement and clear observation of the animal.

  • Animal Acclimatization : Animals are individually acclimated to the observation chamber for at least 30 minutes before the experiment begins.

  • Substance Administration : The test compound, a standard analgesic, or the vehicle is administered at a set time before the formalin injection.

  • Induction of Nociception : A dilute solution of formalin (typically 1-5% in saline) is injected subcutaneously into the plantar surface of a hind paw.

  • Behavioral Observation : Following the injection, the animal is immediately returned to the observation chamber. The cumulative time spent licking or biting the injected paw is recorded over two distinct phases:

    • Phase 1 (Neurogenic Pain) : 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain) : Typically between 15 and 40 minutes post-injection.

  • Data Analysis : The total duration of nocifensive behaviors in each phase for the treated groups is statistically compared with the control group.

Visualizing Experimental and Mechanistic Frameworks

To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.

Hot_Plate_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment acclimatization Animal Acclimatization baseline Measure Baseline Latency (Hot Plate at 55°C) acclimatization->baseline drug_admin Administer Test Compound (e.g., this compound) baseline->drug_admin Group Assignment post_latency Measure Post-Treatment Latency (at various time points) drug_admin->post_latency Time Interval analysis Data Analysis (%MPE Calculation) post_latency->analysis

Caption: Experimental workflow of the hot plate test for analgesic evaluation.

Signaling_Pathway cluster_receptors Receptor Interaction cluster_downstream Downstream Effects gamma_terpineol This compound opioid_r Opioid Receptors (e.g., MOR) gamma_terpineol->opioid_r cannabinoid_r Cannabinoid Receptors (CB1/CB2) gamma_terpineol->cannabinoid_r inhibit_ac Inhibition of Adenylyl Cyclase opioid_r->inhibit_ac ion_channel Modulation of Ion Channels (Ca²⁺ influx ↓, K⁺ efflux ↑) opioid_r->ion_channel cannabinoid_r->inhibit_ac cannabinoid_r->ion_channel decrease_camp Decrease in cAMP inhibit_ac->decrease_camp neurotransmitter Reduced Neurotransmitter Release decrease_camp->neurotransmitter ion_channel->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

Caption: A plausible signaling pathway for this compound-mediated analgesia.

References

A Comparative Analysis of the Insecticidal Activity of Gamma-Terpineol and Other Monoterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the insecticidal activity of gamma-terpineol and other structurally related monoterpenes. The information presented herein is based on a comprehensive review of published experimental data, offering a valuable resource for researchers in the fields of insecticide development, natural product chemistry, and pest management.

Data Presentation: Comparative Insecticidal Activity

The insecticidal efficacy of monoterpenes can be evaluated through various bioassays, with lethal concentration (LC50) and lethal dose (LD50) values being key indicators of acute toxicity. The following tables summarize the available data for this compound (represented by its isomer, gamma-terpinene, where specific data for this compound is limited) and other common monoterpenes against various insect pests. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, including insect species, life stage, and bioassay methodology.

MonoterpeneInsect SpeciesBioassay MethodLC50 ValueCitation
γ-TerpineneAphis fabaeNot Specified12.24 g/L[1]
γ-TerpineneTribolium castaneumFumigant>40 µg/L air (after 24h)[2]
α-PineneTribolium castaneumFumigant7.8 μl/l air[3]
1,8-CineoleTribolium castaneumFumigant7.4 μl/l air[3]
MenthoneTribolium castaneumFumigant8.5 μl/l air[3]
p-CymeneTribolium castaneumFumigant11.4 μl/l air[3]
Lemon oilTribolium castaneumFumigant16.2 μl/l air[3]
Basil oilTribolium castaneumFumigant17.8 μl/l air[3]
Lime oilTribolium castaneumFumigant17.9 μl/l air[3]
Peppermint oilTribolium castaneumFumigant25.8 μl/l air[3]

Table 1: Comparative Fumigant Toxicity (LC50) of Monoterpenes against Tribolium castaneum

MonoterpeneInsect SpeciesBioassay MethodLD50 ValueCitation
Lavender oilTribolium castaneumDirect Contact0.366–0.143 µl/cm² (at 3–48 h)[4]
Rose oilTribolium castaneumDirect Contact0.651–0.188 µl/cm²[4]
Mogra oilTribolium castaneumDirect Contact1.037–0.147 µl/cm² (at 3–48 h)[4]

Table 2: Comparative Contact Toxicity (LD50) of Essential Oils Rich in Monoterpenes against Tribolium castaneum

MonoterpeneEnzymeIC50 ValueCitation
1,8-CineoleAcetylcholinesterase (AChE)0.015 mg/mL[5]
α-PineneAcetylcholinesterase (AChE)0.022 mg/mL[5]
EugenolAcetylcholinesterase (AChE)0.48 mg/mL[5]
α-TerpineolAcetylcholinesterase (AChE)1.3 mg/mL[5]
Terpinen-4-olAcetylcholinesterase (AChE)3.2 mg/mL[5]
β-PhellandreneAcetylcholinesterase (AChE)120.2 μg/mL[6]
trans-CaryophylleneButyrylcholinesterase (BChE)78.6 μg/mL[6]
Terpinen-4-olButyrylcholinesterase (BChE)107.6 μg/mL[6]

Table 3: Inhibitory Activity (IC50) of Monoterpenes against Cholinesterases

Experimental Protocols

Fumigant Toxicity Bioassay

This method is employed to assess the toxicity of volatile compounds, such as monoterpenes, against insects.

  • Test Chambers: Sealed containers, typically glass jars or desiccators of a known volume, are used as fumigation chambers.

  • Test Substance Application: A specific amount of the monoterpene, either pure or dissolved in a suitable solvent (e.g., acetone), is applied to a filter paper strip. The solvent is allowed to evaporate completely before the filter paper is placed inside the chamber.

  • Insect Exposure: A predetermined number of insects of a specific species and life stage are introduced into the chamber.

  • Control Group: A control group is exposed to a filter paper treated only with the solvent.

  • Observation: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: The obtained mortality data is subjected to probit analysis to determine the LC50 value, which represents the concentration of the fumigant that causes 50% mortality in the test population.

Contact Toxicity Bioassay (Topical Application)

This bioassay evaluates the toxicity of a substance through direct contact with the insect cuticle.

  • Test Substance Preparation: The monoterpene is dissolved in a volatile solvent, such as acetone, to prepare a series of concentrations.

  • Application: A precise volume (typically 1 µL) of each concentration is applied to the dorsal thorax of an immobilized insect using a micro-applicator.

  • Control Group: A control group of insects is treated with the solvent alone.

  • Post-treatment: After application, the insects are transferred to clean containers with access to food and water.

  • Observation: Mortality is assessed at defined time points (e.g., 24, 48 hours).

  • Data Analysis: The dose-mortality data is analyzed using probit analysis to calculate the LD50 value, which is the dose required to kill 50% of the treated insects.

Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the activity of the enzyme acetylcholinesterase, a key target for many insecticides.

  • Enzyme and Substrate: Purified acetylcholinesterase from a relevant source (e.g., electric eel or insect) and a suitable substrate, such as acetylthiocholine iodide, are used.

  • Test Compound Incubation: The enzyme is pre-incubated with various concentrations of the monoterpene.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction. The hydrolysis of the substrate by AChE produces a colored product that can be measured spectrophotometrically.

  • Measurement: The rate of the reaction is monitored by measuring the change in absorbance over time at a specific wavelength (e.g., 412 nm).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the monoterpene. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.[1][7][8][9]

Mandatory Visualization

Insect_Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Monoterpenes γ-Terpineol & Other Monoterpenes Monoterpenes->AChE Inhibits Na_ion Na+ Influx nAChR->Na_ion Opens Depolarization Depolarization & Nerve Impulse Na_ion->Depolarization Insect_Octopaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron OA_vesicle Octopamine (OA) Vesicle OA_release OA Release OA_vesicle->OA_release Action Potential OA OA OA_release->OA OAR Octopamine Receptor (OAR) OA->OAR Binds to Monoterpenes Monoterpenes Monoterpenes->OAR Modulates G_protein G-Protein OAR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., muscle contraction) PKA->Cellular_Response Phosphorylates Target Proteins

References

Safety Operating Guide

Proper Disposal of Gamma-Terpineol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of gamma-terpineol, a common fragrance and flavoring agent also utilized in various research applications. Adherence to these guidelines is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. This substance is a skin and eye irritant.[1][2][3] It is also flammable and should be handled away from open flames or other ignition sources.[4][5] Always wear appropriate Personal Protective Equipment (PPE) when handling this compound.

Personal Protective Equipment (PPE) & Safety Measures Specification
Eye Protection Chemical safety goggles or glasses.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[6][7]
Skin Protection Laboratory coat or other protective clothing.[7]
Ventilation Use in a well-ventilated area or under a chemical fume hood.[4][6]
Fire Safety Keep away from heat, sparks, and open flames.[4][5] Use foam or dry chemical powder for extinguishing fires.[8]
Spill Kit Have an inert absorbent material (e.g., vermiculite, sand) readily available.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.[8][9] While federal RCRA regulations may classify unused this compound as non-hazardous, state and local laws may have more stringent requirements.[4][9]

1. Assessment of Waste:

  • Uncontaminated Product: If the this compound is unused and uncontaminated, the preferred method is to consider recycling or reclamation through processes like filtration or distillation.[8]

  • Contaminated Product: If the this compound is contaminated or present in a solution, it must be treated as chemical waste.

2. Small Spills and Residues:

  • For minor spills, immediately remove all sources of ignition.[4][8]

  • Absorb the spill using an inert material such as vermiculite, sand, or earth.[4][5]

  • Carefully collect the absorbed material and place it into a clearly labeled, sealed container suitable for chemical waste.[4]

  • Clean the spill area thoroughly, collecting all cleaning materials for disposal as chemical waste. Do not allow wash water to enter drains.[8]

3. Bulk Waste Disposal:

  • Transfer the waste this compound into a designated and properly labeled hazardous waste container.

  • Ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials, such as oxidizing agents.[4][8]

  • Consult your institution's Environmental Health and Safety (EHS) office or a licensed waste management authority for guidance on the final disposal of the container.[8]

4. Empty Container Disposal:

  • Empty containers may retain product residue and vapors, which can be hazardous.[4]

  • Do not reuse empty containers.

  • Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • After proper cleaning, the container may be disposed of according to institutional guidelines for decontaminated lab materials.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal assess_waste Assess Waste Condition start->assess_waste is_uncontaminated Uncontaminated? assess_waste->is_uncontaminated recycle Recycle or Reclaim (Filtration/Distillation) is_uncontaminated->recycle Yes is_spill Small Spill or Bulk Waste? is_uncontaminated->is_spill No (Contaminated) end End of Disposal Process recycle->end absorb_spill Absorb with Inert Material (e.g., Sand, Vermiculite) is_spill->absorb_spill Small Spill bulk_waste Transfer to Labeled Hazardous Waste Container is_spill->bulk_waste Bulk Waste collect_absorbent Collect in Labeled, Sealed Waste Container absorb_spill->collect_absorbent store_waste Store in Cool, Dry, Ventilated Area collect_absorbent->store_waste bulk_waste->store_waste consult_authority Consult EHS or Licensed Waste Management Authority for Disposal store_waste->consult_authority consult_authority->end

Caption: this compound Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Terpineol
Reactant of Route 2
gamma-Terpineol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.